Ethylene glycol diacrylate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-enoyloxyethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDUQBURMYMBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28158-16-9, 57636-10-9, 26570-48-9 | |
| Record name | Ethylene glycol diacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyethylene glycol diacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57636-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polyethylene glycol diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26570-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044615 | |
| Record name | Ethylene acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2274-11-5, 26570-48-9 | |
| Record name | Ethylene acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene diacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 1,1'-(1,2-ethanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-ethanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL DIACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q902RIYE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethylene Glycol Diacrylate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 2274-11-5
Ethylene (B1197577) glycol diacrylate (EGDA) is a difunctional monomer that serves as a critical crosslinking agent in the synthesis of polymers. Its ability to form stable, three-dimensional networks upon polymerization has made it an invaluable component in the development of advanced materials for the biomedical field. This technical guide provides an in-depth overview of the properties, applications, and experimental considerations of EGDA for researchers, scientists, and professionals in drug development.
Core Properties of Ethylene Glycol Diacrylate
This compound is a clear, colorless to slightly yellow liquid. A comprehensive summary of its chemical and physical properties is provided below, offering a foundational understanding of its behavior in various experimental settings.
Chemical and Physical Data
| Property | Value | Reference |
| CAS Number | 2274-11-5 | [1][2][3] |
| Molecular Formula | C₈H₁₀O₄ | [2][3] |
| Molecular Weight | 170.16 g/mol | [1][2][3] |
| Density | 1.094 g/mL at 25 °C | [1] |
| Boiling Point | 66-68 °C at 2 mmHg | [1] |
| Refractive Index (n20/D) | 1.453 | [1][2] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C | [1] |
| Synonyms | Ethylene diacrylate, Ethylene glycol dipropenoate | [1][3] |
Toxicological and Safety Profile
Understanding the toxicological profile of this compound is paramount for ensuring laboratory safety. It is classified as a substance with notable acute toxicity and is a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be utilized when handling this chemical.
| Hazard Classification | Description | Reference |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed. | [1][4] |
| Acute Toxicity, Dermal (Category 4) | Harmful in contact with skin. | [1] |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled. | [1] |
| Skin Irritation (Category 2) | Causes skin irritation. | [4] |
| Eye Irritation (Category 2) | Causes serious eye irritation. | [1] |
| Specific target organ toxicity — Single exposure (Category 3) | May cause respiratory irritation. | [1] |
| Hazardous to the aquatic environment, long-term hazard | Toxic to aquatic life with long lasting effects. | [1] |
| Signal Word | Danger | [1][2] |
Applications in Drug Development and Research
The primary application of this compound in the pharmaceutical and biomedical research sectors lies in its use as a crosslinking agent to form hydrogels. These hydrogels are highly valued for their biocompatibility and tunable properties, making them excellent candidates for controlled drug delivery systems.
Controlled Drug Release Systems
EGDA is a fundamental component in the fabrication of poly(ethylene glycol) diacrylate (PEGDA) hydrogels. These hydrogels can encapsulate therapeutic molecules, ranging from small molecule drugs to larger biologics like peptides and proteins, and release them in a controlled manner.[5][6][7] The release kinetics can be modulated by altering the concentration of EGDA, which in turn affects the crosslink density and mesh size of the hydrogel network.[5] This allows for the design of drug delivery systems with tailored release profiles to meet specific therapeutic needs.
Tissue Engineering
In the field of tissue engineering, PEGDA hydrogels serve as scaffolds that can support cell growth and tissue regeneration.[7] The biocompatibility of these hydrogels provides a suitable microenvironment for cells, and their physical properties can be engineered to mimic the extracellular matrix of various tissues.
Other Applications
Beyond hydrogels, EGDA is also utilized in the synthesis of nanoparticles for drug delivery.[2] These nanoparticles can offer advantages in terms of drug loading and targeting. Furthermore, EGDA-based materials are being explored for transdermal drug delivery applications, such as in the fabrication of microneedles.[4][5]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of EGDA-based hydrogels for drug delivery applications.
Synthesis of Drug-Loaded PEGDA Hydrogels via Photopolymerization
This protocol outlines a general procedure for the preparation of drug-loaded PEGDA hydrogels using UV-initiated photopolymerization.
Materials:
-
This compound (EGDA)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Therapeutic drug of interest
-
UV light source (e.g., 365 nm)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
Dissolve the desired concentration of the photoinitiator in the chosen buffer. A common concentration is 0.5% (w/v).
-
Add the therapeutic drug to the photoinitiator solution and ensure it is fully dissolved or homogeneously suspended.
-
Add this compound to the solution. The final concentration of EGDA will determine the crosslink density of the hydrogel (e.g., 30-50% w/w).[6]
-
Vortex or stir the solution until all components are thoroughly mixed.
-
-
Photopolymerization:
-
Pipette the pre-polymer solution into a mold of the desired shape and size (e.g., a cylindrical mold).
-
Expose the solution to a UV light source. The exposure time and intensity will depend on the specific photoinitiator and the concentration of the components but typically ranges from a few seconds to several minutes.[8]
-
-
Post-Polymerization Processing:
-
Carefully remove the solidified hydrogel from the mold.
-
Wash the hydrogel extensively with the buffer solution to remove any unreacted monomer and photoinitiator. This is a critical step to ensure biocompatibility.
-
Characterization of Drug-Loaded Hydrogels
To ensure the fabricated hydrogels meet the desired specifications for drug delivery, a series of characterization studies are essential.
1. Swelling Studies:
The swelling behavior of a hydrogel is indicative of its crosslink density and can influence drug release.
-
Protocol:
-
Dry the hydrogel to a constant weight (Wd).
-
Immerse the dried hydrogel in a buffer solution (e.g., PBS) at a physiological temperature (37 °C).
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
The swelling ratio (SR) can be calculated using the formula: SR = (Ws - Wd) / Wd.[9]
-
2. Mechanical Testing:
The mechanical properties of the hydrogel are crucial, especially for applications in tissue engineering where it must mimic the native tissue.
-
Protocol:
-
Prepare hydrogel samples in a defined geometry (e.g., cylindrical for compression testing, dumbbell-shaped for tensile testing).
-
Use a universal testing machine to perform compression or tensile tests.[10][11]
-
From the stress-strain curves, determine key parameters such as the compressive modulus or tensile modulus, which indicate the stiffness of the hydrogel.
-
3. In Vitro Drug Release Assay:
This assay determines the rate at which the encapsulated drug is released from the hydrogel.
-
Protocol:
-
Place a drug-loaded hydrogel of known weight and drug content into a known volume of release medium (e.g., PBS at 37 °C) in a shaker bath.
-
At specific time points, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.[12][13]
-
Analyze the concentration of the drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative percentage of drug released over time to obtain the drug release profile.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Polythis compound/Acrylic Acid Nanoparticles as Nanocarriers for the Controlled Delivery of Doxorubicin to Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peptide delivery with poly(ethylene glycol) diacrylate microneedles through swelling effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide delivery with poly(ethylene glycol) diacrylate microneedles through swelling effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. 2.4.4. Swelling Studies [bio-protocol.org]
- 8. Polythis compound Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05645A [pubs.rsc.org]
- 11. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro study of chitosan-based multi-responsive hydrogels as drug release vehicles: a preclinical study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05025F [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
Ethylene Glycol Diacrylate: A Technical Guide to Safe Handling and Hazard Mitigation
For Researchers, Scientists, and Drug Development Professionals
Ethylene (B1197577) glycol diacrylate (EGDA) is a widely utilized crosslinking agent in the synthesis of polymers, particularly in the development of hydrogels for biomedical applications such as drug delivery and tissue engineering. Its bifunctional nature allows for the formation of stable, three-dimensional polymer networks. However, the reactive nature of EGDA also presents significant health and safety concerns that necessitate stringent handling precautions. This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of EGDA, along with an overview of its toxicological profile and relevant experimental safety assessment protocols.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a substance is fundamental to its safe handling. The key properties of ethylene glycol diacrylate are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀O₄ | [1] |
| Molecular Weight | 170.16 g/mol | [1] |
| Appearance | Colorless to amber liquid | [2] |
| Odor | Low odor | [2] |
| Boiling Point | 66-68 °C / 2 mmHg | [3] |
| Density | 1.094 g/mL at 25 °C | [3] |
| Flash Point | 101 °C (213.8 °F) - closed cup | [3] |
| Solubility in Water | Partly miscible | [2] |
| Vapor Pressure | Negligible | [2] |
Toxicological Data
This compound is classified as a hazardous substance and poses several health risks upon exposure. It is crucial to be aware of its acute toxicity to prevent accidental poisoning and injury.
| Toxicity Endpoint | Species | Route | Value | Classification | Reference |
| LD50 | Rat | Oral | 250 mg/kg | Toxic if swallowed | [2][4] |
| LD50 | Rabbit | Dermal | 180 mg/kg | Toxic in contact with skin | [2][4] |
| Skin Irritation | Rabbit | Dermal | 500 mg | Severe | [2] |
| Eye Irritation | Rabbit | Ocular | 100 mg | Severe | [2] |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
Personal Protective Equipment (PPE)
Due to the significant hazards associated with EGDA, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and vapors that can cause severe eye irritation and damage.[2][5] |
| Hand Protection | Nitrile or butyl rubber gloves. | Acrylate (B77674) monomers can penetrate standard latex gloves. Nitrile and butyl rubber offer better resistance.[2] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Prevents accidental skin contact.[5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes inhalation of harmful vapors, especially at elevated temperatures.[2][6] |
Handling and Storage Procedures
Proper handling and storage are critical to minimize the risk of exposure and accidental polymerization.
Handling:
-
Avoid all personal contact, including inhalation of vapors.[2]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Use non-sparking tools to prevent ignition.[5]
-
Wash hands thoroughly after handling.[7]
-
Contaminated work clothing should not be allowed out of the workplace.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Keep containers tightly sealed to prevent exposure to air and moisture.[5]
-
Store away from heat, sparks, open flames, and other ignition sources.[2]
-
EGDA is often stabilized with an inhibitor (e.g., MEHQ) to prevent polymerization.[1] Monitor inhibitor levels and storage temperature as recommended by the manufacturer.[2]
-
Avoid contact with incompatible materials such as strong oxidizing agents, acids, bases, and free radical initiators.[2][8]
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. | [2][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention. | [2][9] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention. | [2][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. | [2][9] |
Spill and Disposal Procedures
Spill Cleanup:
-
Remove all sources of ignition.[2]
-
Ventilate the area of the spill.[10]
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[10]
-
Do not allow the spill to enter drains or waterways.[10]
Disposal:
-
All waste materials containing this compound must be treated as hazardous waste.[8]
-
Dispose of contents and containers in accordance with all applicable local, regional, and national regulations.[8]
-
Do not reuse empty containers. They should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.[8]
Experimental Protocols for Safety Assessment
The following are detailed methodologies for key toxicological experiments relevant to the safety assessment of this compound, based on OECD guidelines.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
Objective: To determine the acute oral toxicity of a substance and to classify it according to the GHS.[5][6]
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.[6]
-
Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.[6]
-
Dose Preparation: The test substance is typically administered in a constant volume by gavage. The vehicle should be inert (e.g., water, corn oil).[6]
-
Dosing Procedure: A stepwise procedure is used, with a group of three animals per step. Dosing starts at a predefined level (e.g., 300 mg/kg).[6]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]
-
Endpoint: The number of animals that die within a defined period is used to classify the substance into one of the GHS toxicity categories.[6]
Dermal Irritation/Corrosion (OECD Guideline 404)
Objective: To assess the potential of a substance to cause skin irritation or corrosion.[11]
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.[11]
-
Preparation of Test Area: Approximately 24 hours before the test, the fur is removed from a small area (approx. 6 cm²) on the back of the animal.[11]
-
Application of Test Substance: A dose of 0.5 mL (for liquids) or 0.5 g (for solids) is applied to the prepared skin area and covered with a gauze patch.[11]
-
Exposure Period: The exposure period is typically 4 hours.[11]
-
Observation: After removal of the patch, the skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and up to 14 days to assess reversibility.[11]
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.[11]
Eye Irritation/Corrosion (Draize Test, based on OECD Guideline 405)
Objective: To determine the potential of a substance to cause eye irritation or damage.[12][13]
Methodology:
-
Animal Selection: Healthy, adult albino rabbits are used.[12]
-
Application of Test Substance: 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[12][13]
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application, and up to 21 days to assess reversibility.[12]
-
Scoring: Ocular lesions are scored using a standardized system.[12] Note: Due to animal welfare concerns, in vitro alternatives to the Draize test are now preferred and should be considered first.[14]
Skin Sensitization (OECD Guideline 429: Local Lymph Node Assay - LLNA)
Objective: To determine the potential of a substance to cause skin sensitization (allergic contact dermatitis).[15]
Methodology:
-
Animal Selection: Female mice of a suitable strain (e.g., CBA/Ca) are used.[15]
-
Application of Test Substance: The test substance is applied to the dorsal surface of both ears for three consecutive days.[15]
-
Cell Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine (B127349) is injected intravenously. Three hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.[15]
-
Endpoint: The proliferation of lymphocytes in the draining lymph nodes is measured by the incorporation of ³H-methyl thymidine. A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in control animals. An SI of ≥ 3 is considered a positive response.[15]
Visualization of Safety Concepts
Chemical Structure and Reactivity
Caption: Molecular structure of EGDA highlighting the reactive acrylate groups susceptible to polymerization.
Experimental Workflow for Skin Sensitization Assessment (LLNA)
Caption: A simplified workflow for the Local Lymph Node Assay (LLNA) for skin sensitization testing.
Logical Relationship of Handling Precautions
Caption: The relationship between identified hazards, control measures, and the goal of safe handling.
This guide provides a comprehensive overview of the safety and handling precautions for this compound. Adherence to these guidelines is essential for ensuring a safe laboratory environment and protecting the health of all personnel. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and detailed information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nucro-technics.com [nucro-technics.com]
- 4. fishersci.com [fishersci.com]
- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. criver.com [criver.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. oecd.org [oecd.org]
- 10. benchchem.com [benchchem.com]
- 11. oecd.org [oecd.org]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Draize test - Wikipedia [en.wikipedia.org]
- 14. cpsc.gov [cpsc.gov]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Ethylene Glycol Diacrylate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of Ethylene (B1197577) Glycol Diacrylate (EGDA) and its polymer, Poly(ethylene glycol) diacrylate (PEGDA). It includes detailed experimental protocols and logical workflows relevant to its application in research and development.
Chemical Identity and Physical Properties
Ethylene glycol diacrylate (EGDA) is a homobifunctional cross-linking monomer widely used in the synthesis of polymers. Its polymer, PEGDA, is a key component in the formation of hydrogels for biomedical applications, including drug delivery and tissue engineering.[1][2][3]
This compound (Monomer)
EGDA is the fundamental building block, consisting of an ethylene glycol core esterified with two acrylic acid molecules.
Table 1: Physical and Chemical Properties of this compound (EGDA)
| Property | Value | Conditions | Source(s) |
|---|---|---|---|
| CAS Number | 2274-11-5 | - | [4] |
| Molecular Formula | C₈H₁₀O₄ | - | [4] |
| Molecular Weight | 170.16 g/mol | - | [4] |
| Appearance | Colorless to light yellow liquid | Room Temperature | [4] |
| Density | 1.094 g/mL | 25 °C | [4] |
| Boiling Point | 62 °C | 0.9 mmHg | [5] |
| 66-68 °C | 2 mmHg | [6] | |
| Refractive Index | 1.453 | n20/D | [5] |
| Purity | ≥ 90-95% | Technical/Standard Grade | [5] |
| Inhibitor | ~100 ppm MEHQ | - |[5] |
Poly(ethylene glycol) diacrylate (Polymer)
PEGDA is a polymer synthesized from EGDA monomers. Its properties can be tuned by varying the molecular weight (MW) or the number of repeating ethylene glycol units (n). It is extensively used to create hydrogels.[1][7]
Table 2: Properties of Poly(ethylene glycol) diacrylate (PEGDA) Variants
| Property | PEGDA (Mn ~575) | PEGDA (Mn ~700) | Di(ethylene glycol) diacrylate | Tetra(ethylene glycol) diacrylate |
|---|---|---|---|---|
| CAS Number | 26570-48-9 | 26570-48-9 | 4074-88-8 | 17831-71-9 |
| Appearance | Liquid | - | Clear Liquid | - |
| Density | 1.12 g/mL at 25 °C | 1.12 g/mL at 25 °C | 1.118 g/mL at 25 °C | - |
| Boiling Point | - | - | 162 °C | - |
| Melting Point | - | 12-17 °C | >200 °C | - |
| Refractive Index | n20/D 1.467 | n20/D 1.47 | n20/D 1.463 | n20/D 1.46 |
| Viscosity | 57 cP at 25 °C | - | 12 cP at 25 °C | 10-30 cPs |
| Solubility | Soluble in H₂O | - | Slightly soluble in H₂O | - |
| Source(s) |[8] |[9] |[10] |[11] |
Chemical Properties and Reactivity
Polymerization
The defining chemical property of EGDA is its ability to undergo rapid free-radical polymerization. The two terminal acrylate (B77674) groups allow it to act as a cross-linker, forming a three-dimensional polymer network.[1][12] This reaction can be initiated by:
-
Photochemical Initiation: Using a photoinitiator (e.g., Irgacure 2959) and exposure to UV light. This method is common for creating hydrogels for cell culture and 3D printing.[7][13]
-
Redox Initiation: Using a redox pair, such as ferrous gluconate and t-butyl hydroperoxide, to generate radicals at room temperature.[14]
The polymerization efficiency can be influenced by the hydrophobicity of the macromer and the type of initiator used.[14]
Reactivity and Stability
EGDA is sensitive to light and can polymerize at high temperatures.[10][15] It is incompatible with strong oxidizers, reducers, peroxides, and other radical initiators.[10][15] To prevent spontaneous polymerization during storage, inhibitors like hydroquinone (B1673460) (HQ) or monomethyl ether hydroquinone (MEHQ) are typically added.[5][8] The material should be stored at 2-8°C in a dry, cool, and well-ventilated place.[8][9]
Experimental Protocols & Methodologies
Synthesis of this compound
EGDA is typically synthesized via the esterification of ethylene glycol with acrylic acid. A similar methodology can be applied for ethylene glycol dimethacrylate using methacrylic acid.[1][16]
General Methodology:
-
Reactant Setup: Ethylene glycol and methacrylic acid (in molar excess) are added to a three-necked flask equipped with a condenser and water remover.[16]
-
Addition of Catalyst and Inhibitor: A catalyst (e.g., sulfuric acid) and an inhibitor (e.g., hydroquinone) are added to the mixture.[16]
-
Reaction Conditions: The reaction is conducted under a nitrogen atmosphere at an elevated temperature (e.g., 110°C) with constant stirring.[16]
-
Water Removal: Water produced during the esterification is continuously removed to drive the reaction to completion.[16]
-
Purification: After the reaction (typically several hours), the product is cooled. It is then washed sequentially with a basic solution (e.g., 5% Na₂CO₃) to neutralize excess acid and catalyst, followed by a salt solution (e.g., 5% NaCl), and finally with distilled water.[16]
-
Drying: The organic phase is dried using a drying agent (e.g., MgSO₄) and then subjected to reduced pressure to remove any remaining volatile components.[16]
Protocol for Hydrogel Formation via Photopolymerization
PEGDA hydrogels are widely used for encapsulating cells or therapeutic agents.[13][17]
General Methodology:
-
Prepare Pre-polymer Solution: Dissolve PEGDA of the desired molecular weight in deionized water or a suitable buffer to the desired concentration (e.g., 10-20% w/v).[13][18]
-
Add Photoinitiator: Add a photoinitiator, such as Irgacure 2959, to the solution at a low concentration (e.g., 0.1% w/v).[13] If encapsulating biological materials, ensure the solution is sterile.
-
Add Biological Cargo (Optional): If creating a drug delivery system, dissolve the therapeutic agent in the pre-polymer solution.[17]
-
Polymerization: Pipette the solution into a mold. Expose the solution to UV light (e.g., 365 nm) for a specified time (e.g., 5-10 minutes) to induce cross-linking.[13] The duration and intensity of UV exposure will determine the final mechanical properties of the hydrogel.
-
Washing: After polymerization, immerse the resulting hydrogel in a suitable solvent (e.g., DI water or PBS) to wash away any unreacted monomers and the photoinitiator.[13]
Key Characterization Techniques
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Used to monitor the polymerization process by observing the disappearance of the characteristic double-bond peaks (C=C) from the acrylate groups.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the synthesized hydrogel by identifying the characteristic peaks of the co-monomers incorporated into the polymer network.[13]
-
Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Thermal Analysis (DMTA): Used to evaluate the thermal and dynamic-mechanical properties of the cured polymer networks, such as the glass transition temperature (Tg).[19]
-
Swelling Studies: The equilibrium swelling ratio is a critical property for hydrogels. It is determined by immersing the hydrogel in a fluid (e.g., water or PBS) and measuring its weight change until equilibrium is reached. This property is influenced by the cross-linking density and the molecular weight of the PEGDA used.[7]
Applications in Drug Development and Research
The biocompatibility and tunable properties of PEGDA make it an ideal material for biomedical applications.[1][2]
-
Drug Delivery: PEGDA hydrogels can encapsulate therapeutic molecules, from small drugs to large proteins, and release them in a sustained manner.[7][17] The release kinetics can be controlled by adjusting the hydrogel's cross-linking density and degradation profile.[7]
-
Tissue Engineering: These hydrogels serve as scaffolds that mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration.[13][20]
-
3D Printing and Bioprinting: As a UV-curable resin, PEGDA is used in stereolithography and other 3D printing techniques to fabricate precise structures for medical devices and tissue scaffolds.[2][12]
Safety and Handling
This compound is considered a hazardous substance.[21] It can cause skin and eye irritation, and may cause skin sensitization upon repeated contact.[21] Ingestion and skin contact may be harmful.[21]
Recommended Handling Precautions:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, gloves, and appropriate protective clothing.[5][22]
-
Ventilation: Use only under a chemical fume hood to avoid inhaling mists or vapors.[22]
-
Storage: Store in a cool (2-8°C), dry, well-ventilated area away from heat, light, and incompatible materials.[9]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with plenty of water. Seek medical attention if irritation persists or if swallowed.[22]
References
- 1. sfdchem.com [sfdchem.com]
- 2. polysciences.com [polysciences.com]
- 3. polysciences.com [polysciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. polysciences.com [polysciences.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. average M<sub>N</sub> 575, cross-linking reagent polymerization reactions, acrylate, 400-600 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 9. Poly(ethylene glycol) diacrylate average Mn 700 26570-48-9 [sigmaaldrich.com]
- 10. Dithis compound | 4074-88-8 [chemicalbook.com]
- 11. polysciences.com [polysciences.com]
- 12. DIthis compound - Ataman Kimya [atamanchemicals.com]
- 13. mdpi.com [mdpi.com]
- 14. Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dithis compound | C10H14O5 | CID 19996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. ikm.org.my [ikm.org.my]
- 17. Synthesis of Polythis compound/Acrylic Acid Nanoparticles as Nanocarriers for the Controlled Delivery of Doxorubicin to Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cpsm.kpi.ua [cpsm.kpi.ua]
- 20. Poly(ethylene glycol) diacrylate | 26570-48-9 [chemicalbook.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. fishersci.com [fishersci.com]
Ethylene Glycol Diacrylate: A Technical Guide to Solubility in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of ethylene (B1197577) glycol diacrylate (EGDA) in a range of common laboratory solvents. Understanding the solubility characteristics of this versatile monomer is critical for its effective application in polymer synthesis, drug delivery systems, and various biomedical applications. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.
Core Data Presentation: Solubility of Ethylene Glycol Diacrylate and Related Compounds
The following table summarizes the known solubility of this compound and its closely related derivatives in common laboratory solvents. It is important to note that while data for di(ethylene glycol) diacrylate and tetra(ethylene glycol) diacrylate are included for reference and trend analysis, their solubility may differ from that of this compound due to variations in molecular weight and structure.
| Solvent | Chemical | Solubility | Temperature (°C) | Observations |
| Water | This compound | Slightly Soluble | Not Specified | Qualitative assessment. |
| Di(ethylene glycol) diacrylate | 1 - 5 g/100mL[1] | 18 | Quantitative data available. | |
| Tetra(ethylene glycol) diacrylate | 95.6 g/L | 20 | Quantitative data available. | |
| Poly(ethylene glycol) diacrylate | Soluble[2] | Not Specified | Generally soluble, but depends on molecular weight. | |
| Ethanol | Ethylene Glycol Dimethacrylate | Soluble | Not Specified | Qualitative assessment. |
| Acetone | Ethylene Glycol Dimethacrylate | Soluble | Not Specified | Qualitative assessment. |
| Toluene | Ethylene Glycol Dimethacrylate | Soluble | Not Specified | Qualitative assessment. |
| Hexane | This compound | Immiscible/Poorly Soluble | Not Specified | Expected based on polarity differences. |
| Ethyl Acetate | Ethylene Glycol Dimethacrylate | Soluble | Not Specified | Qualitative assessment. |
| Dimethyl Sulfoxide (DMSO) | This compound | 200 mg/mL[3] | Not Specified | Quantitative data available. |
Note on Poly(ethylene glycol) diacrylate (PEGDA): The solubility of PEGDA in aqueous and organic solvents is highly dependent on its molecular weight. Lower molecular weight PEGDA is generally more soluble in water and organic solvents, while high molecular weight PEGDA has very high viscosity and is almost insoluble in water but soluble in organic solvents.
Experimental Protocols for Solubility Determination
A standardized method for determining the water solubility of chemical substances is outlined in the OECD Test Guideline 105, "Water Solubility".[4][5][6][7][8] For organic solvents, a similar flask method can be employed. The following is a detailed methodology adapted for a liquid monomer like this compound.
Objective:
To determine the saturation concentration of this compound in a specified solvent at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Glass flasks with stoppers
-
Constant temperature water bath or incubator
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Centrifuge
-
Syringes and filters (pore size appropriate to remove undissolved droplets)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectroscopy)
Procedure: Flask Method (adapted from OECD Guideline 105)
-
Preliminary Test:
-
To estimate the approximate solubility, add this compound in incremental amounts (e.g., 0.1 mL, 0.5 mL, 1 mL) to a known volume of the solvent (e.g., 10 mL) in a flask at the desired temperature.
-
Vigorously shake the flask and visually inspect for the formation of a single phase or the presence of undissolved droplets. This preliminary test helps in determining the appropriate amount of substance to use in the main test to ensure a saturated solution.
-
-
Main Test:
-
Based on the preliminary test, add an excess amount of this compound to a known volume of the solvent in a flask to ensure that a saturated solution is formed.
-
Place the stoppered flask in a constant temperature bath and stir the mixture using a magnetic stirrer. The temperature should be maintained within ±0.5°C.
-
Allow the mixture to equilibrate for a sufficient period. For many substances, 24 hours is adequate, but it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached. Equilibrium is achieved when the concentration of the solute in the solvent remains constant over successive measurements.
-
-
Sample Preparation and Analysis:
-
After equilibration, stop the stirring and allow the phases to separate. If necessary, centrifuge the sample to facilitate the separation of the excess this compound.
-
Carefully extract an aliquot of the saturated solvent phase using a syringe. To ensure that no undissolved droplets are transferred, a filter may be used.
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze the saturated solution and the standard solutions using an appropriate analytical technique (GC or HPLC are often suitable for acrylates).
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated sample.
-
-
Data Reporting:
-
The solubility should be reported in units of mass per volume of solvent (e.g., g/100 mL or mg/L) at the specified temperature.
-
The analytical method used for quantification should also be reported.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for determining the solubility of a liquid chemical like this compound in a given solvent.
References
- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 3. oecd.org [oecd.org]
- 4. store.astm.org [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
A Guide to Purity Specifications for Research-Grade Ethylene Glycol Diacrylate
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of experimental outcomes. Ethylene (B1197577) glycol diacrylate (EGDA), a common crosslinking agent, is no exception. This technical guide provides an in-depth overview of the purity specifications for research-grade EGDA, including common impurities, analytical methods for purity assessment, and purification protocols.
Purity Specifications
The purity of research-grade ethylene glycol diacrylate is typically expected to be high, often exceeding 95%. However, the acceptable level of impurities can vary depending on the specific application. Below is a summary of typical specifications for research-grade EGDA.
| Parameter | Specification | Notes |
| Purity (Assay) | ≥ 95.0% | Determined by techniques such as Gas Chromatography (GC). |
| Inhibitor Content | ||
| Monomethyl ether hydroquinone (B1673460) (MEHQ) | 100 - 300 ppm | Added to prevent premature polymerization during storage. |
| Hydroquinone (HQ) | 60 - 100 ppm | Another common inhibitor. |
| Water Content | ≤ 0.2% | Determined by Karl Fischer titration. |
| Acidity (as acrylic acid) | ≤ 0.1% | Can affect polymerization kinetics. |
| Appearance | Clear, colorless liquid | Visual inspection. |
Common Impurities
Impurities in this compound can arise from the synthesis process or degradation over time. Understanding these impurities is crucial for troubleshooting experimental issues.
Common impurities include:
-
Ethylene Glycol: Unreacted starting material.
-
Acrylic Acid: Unreacted starting material or hydrolysis product.
-
Dithis compound: A common side-product from the presence of diethylene glycol in the ethylene glycol starting material.
-
Trithis compound: Similar to dithis compound, arising from triethylene glycol impurities.
-
Oligomers and Polymers: Formed through premature polymerization.
-
(1,3-dioxolan-2-yl)methanol: An impurity that can be present from the ethylene oxidation process used to produce ethylene glycol.[1][2]
The presence of these impurities can impact the mechanical properties and biocompatibility of the resulting polymers. For instance, unreacted acrylic acid can increase the acidity and affect the polymerization rate.
Experimental Protocols
Purification of this compound
For applications requiring higher purity, commercial EGDA can be further purified. A common method involves the following steps:
-
Washing: The monomer is washed with an aqueous solution of sodium hydroxide (B78521) (e.g., 5% w/v) to remove acidic impurities and the inhibitor. This is typically done in a separatory funnel. The washing is repeated until the aqueous layer is colorless, indicating the removal of the phenolic inhibitor.
-
Brine Wash: The organic layer is then washed with a saturated sodium chloride solution (brine) to remove residual sodium hydroxide and reduce the amount of dissolved water.
-
Drying: The monomer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water.
-
Filtration: The drying agent is removed by filtration.
-
Distillation (Optional): For the highest purity, the monomer can be distilled under reduced pressure. This step helps to remove non-volatile impurities and any remaining solvent.
Purity Analysis by Gas Chromatography (GC)
Gas chromatography with flame ionization detection (GC-FID) is a standard method for assessing the purity of EGDA and quantifying impurities.[3]
Methodology:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A capillary column suitable for the analysis of polar compounds, such as a wax-type column (e.g., DB-WAX) or a mid-polarity column (e.g., Rtx-624).[1][2]
-
Carrier Gas: High-purity nitrogen or helium.
-
Injector and Detector Temperatures: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 50 °C and ramping up to 220 °C at a rate of 10 °C/min.
-
Sample Preparation: The EGDA sample is diluted in a suitable solvent, such as dichloromethane (B109758) or acetone, before injection.
-
Quantification: The percentage purity is determined by comparing the peak area of EGDA to the total area of all peaks in the chromatogram (area percent method). Alternatively, a calibration curve with a known standard can be used for more accurate quantification.
Workflow and Signaling Pathway Diagrams
To visually represent the processes involved in ensuring the quality of research-grade this compound, the following diagrams have been generated.
Figure 1: Experimental workflow for the purification and purity analysis of this compound.
This guide provides a foundational understanding of the purity specifications and analytical methodologies for research-grade this compound. By adhering to these guidelines, researchers can ensure the quality of their materials and the integrity of their experimental results.
References
An In-depth Technical Guide to the Synthesis of Ethylene Glycol Diacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene (B1197577) glycol diacrylate (EGDA) is a key bifunctional monomer widely utilized in the synthesis of polymers for a variety of applications, including hydrogels for drug delivery and tissue engineering, coatings, adhesives, and photocurable resins. Its two acrylate (B77674) groups allow for the formation of crosslinked polymer networks with tunable mechanical properties and hydrophilicity. This guide provides a detailed overview of the primary synthesis routes for EGDA, their underlying mechanisms, experimental protocols, and quantitative data to support researchers in its preparation and application.
Primary Synthesis Routes
The two principal methods for synthesizing Ethylene Glycol Diacrylate are:
-
Direct Esterification: This is a common and straightforward method involving the reaction of ethylene glycol with two equivalents of acrylic acid. The reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product.
-
Transesterification: This route involves the reaction of ethylene glycol with an acrylic acid ester, typically methyl acrylate or ethyl acrylate. This method can offer advantages in terms of reaction conditions and purification.
Direct Esterification of Ethylene Glycol with Acrylic Acid
Reaction Scheme
Caption: Overall reaction for the direct esterification of ethylene glycol.
Mechanism of Acid-Catalyzed Esterification
The acid-catalyzed esterification of ethylene glycol with acrylic acid, often referred to as Fischer esterification, proceeds through a series of equilibrium steps. The mechanism for the formation of one ester linkage is detailed below; the second esterification occurs in the same manner.
Caption: Stepwise mechanism of acid-catalyzed direct esterification.
Step-by-step Mechanism:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of acrylic acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A lone pair of electrons from one of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms.
-
Elimination of Water: The tetrahedral intermediate collapses, and a molecule of water is eliminated as a good leaving group.
-
Deprotonation: The protonated carbonyl oxygen is deprotonated, regenerating the acid catalyst and forming the ester, ethylene glycol monoacrylate.
-
Second Esterification: The remaining hydroxyl group on ethylene glycol monoacrylate undergoes the same sequence of steps to react with a second molecule of acrylic acid, yielding this compound.
Quantitative Data for Direct Esterification
| Parameter | Value | Catalyst | Inhibitor | Yield | Reference |
| Molar Ratio (Acrylic Acid:Ethylene Glycol) | 2.2:1 | Sulfuric Acid (0.5%) | Hydroquinone (B1673460) | 93.5% | [1] |
| Temperature | 110°C | Sulfuric Acid | Hydroquinone | - | [1] |
| Reaction Time | 6 hours | Sulfuric Acid | Hydroquinone | - | [1] |
| Molar Ratio (Methacrylic Acid:Ethylene Glycol) | 1:1 | H4SiW12O40 (STA) | Hydroquinone (100 mg) | ~65% conversion | [2][3] |
| Temperature | 353 K | H4SiW12O40 (STA) | Hydroquinone (100 mg) | - | [2][3] |
| Reaction Time | 5 hours | H4SiW12O40 (STA) | Hydroquinone (100 mg) | - | [2][3] |
Experimental Protocol: Direct Esterification
This protocol is a generalized procedure based on common laboratory practices for the synthesis of similar acrylates[1].
Materials:
-
Ethylene glycol
-
Acrylic acid
-
Sulfuric acid (concentrated)
-
Hydroquinone (polymerization inhibitor)
-
5% Sodium carbonate solution
-
5% Sodium chloride solution
-
Anhydrous magnesium sulfate
-
Toluene (B28343) (for azeotropic removal of water)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a Dean-Stark trap
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a Dean-Stark trap, and a thermometer, add ethylene glycol (0.5 mol), acrylic acid (1.1 mol), hydroquinone (0.25 g), and toluene.
-
With stirring, slowly add concentrated sulfuric acid (0.5% of the total reactant weight).
-
Heat the reaction mixture to 110°C and maintain this temperature. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (1 mol) has been collected (approximately 6 hours).[1]
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash three times with a 5% sodium carbonate solution to neutralize the excess acid and catalyst.[1]
-
Wash the organic layer twice with a 5% sodium chloride solution and then with distilled water.[1]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
Transesterification
Reaction Scheme
Caption: Overall reaction for the transesterification of ethylene glycol.
Mechanism of Transesterification
The transesterification reaction can be catalyzed by either an acid or a base. The base-catalyzed mechanism is generally faster. The mechanism for the formation of one ester linkage is shown below.
Caption: Stepwise mechanism of base-catalyzed transesterification.
Step-by-step Mechanism (Base-Catalyzed):
-
Deprotonation of Ethylene Glycol: A base (e.g., sodium methoxide) deprotonates one of the hydroxyl groups of ethylene glycol to form an alkoxide, which is a stronger nucleophile.
-
Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the methyl acrylate, forming a tetrahedral intermediate.
-
Elimination of Methoxide: The tetrahedral intermediate collapses, eliminating a methoxide ion as a leaving group.
-
Protonation of Methoxide: The methoxide ion is protonated by another molecule of ethylene glycol or a protic solvent, regenerating the alkoxide and forming methanol.
-
Second Transesterification: The remaining hydroxyl group of the ethylene glycol monoacrylate reacts with a second molecule of methyl acrylate through the same mechanism to yield this compound.
Quantitative Data for Transesterification
| Parameter | Value | Catalyst | Inhibitor | Yield | Reference |
| Molar Ratio (Methyl Methacrylate (B99206):Ethylene Glycol) | 3.5-6.5:1 | Alkali metal salt & Alkaline-earth metal oxide/hydroxide | Composite inhibitor | - | |
| Catalyst Loading | 0.1-5.0% of total raw material mass | Alkali metal salt & Alkaline-earth metal oxide/hydroxide | Composite inhibitor | - | |
| Inhibitor Loading | 0.05-0.5% of total raw material mass | Alkali metal salt & Alkaline-earth metal oxide/hydroxide | Composite inhibitor | - | [4] |
| Catalyst System | Lithium amide (LiNH₂) and Lithium chloride (LiCl) | - | - | High purity | [5] |
| Molar Ratio (Diethylene Glycol:Methyl Acrylate) | 1:6 | Dibutyltin dilaurate | Air and Hydroxyanisole | >90% | [6] |
Experimental Protocol: Transesterification
This protocol is a generalized procedure based on patent literature for the synthesis of ethylene glycol dimethacrylate[5].
Materials:
-
Ethylene glycol
-
Methyl methacrylate
-
Lithium amide (LiNH₂)
-
Lithium chloride (LiCl)
-
Polymerization inhibitor (e.g., 4-methoxyphenol)
Equipment:
-
Reaction vessel with a stirrer, thermometer, and distillation column
-
Heating mantle
Procedure:
-
Charge the reaction vessel with ethylene glycol, methyl methacrylate, the lithium amide and lithium chloride catalyst combination, and a polymerization inhibitor.
-
Heat the reaction mixture to boiling while stirring.
-
The methanol formed during the reaction is removed by distillation, potentially as an azeotrope with methyl methacrylate.[5] This removal of the byproduct drives the reaction to completion.
-
The reaction progress can be monitored by tracking the amount of methanol distilled or by analytical techniques such as gas chromatography.
-
Once the reaction is complete, the excess methyl methacrylate can be removed by distillation.
-
The crude product is then purified, which may involve filtration to remove the catalyst and subsequent vacuum distillation.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of EGDA.
Conclusion
The synthesis of this compound can be effectively achieved through both direct esterification and transesterification routes. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. Direct esterification is a classic and robust method, while transesterification can offer milder reaction conditions and alternative purification strategies. The provided protocols and quantitative data serve as a valuable resource for researchers to tailor the synthesis of EGDA for their specific applications in drug development, materials science, and beyond. Careful control of reaction parameters, including temperature, catalyst, and inhibitor concentrations, is crucial for achieving high yields and purity.
References
- 1. ikm.org.my [ikm.org.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101514158B - Preparation method of ethylene glycol dimethacrylate - Google Patents [patents.google.com]
- 5. US20130172598A1 - Method for producing ethylene glycol dimethacrylate - Google Patents [patents.google.com]
- 6. Study on the Synthesis of Diethylene Glycol Di(meth )acrylate by Transesterification [cn-pci.com]
A Technical Guide to Ethylene Glycol Diacrylate and its Derivatives for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ethylene Glycol Diacrylate (EGDA) and its polymeric form, Poly(ethylene glycol) Diacrylate (PEGDA), for research applications. This document outlines commercially available suppliers, key technical data, experimental protocols for hydrogel formation, and the underlying cellular interaction mechanisms.
Commercial Suppliers and Product Specifications
A variety of commercial suppliers offer EGDA and PEGDA for research purposes. These products are available in a range of molecular weights and purity levels to suit diverse experimental needs. Below is a summary of representative products from prominent suppliers.
| Supplier | Product Name | Molecular Weight ( g/mol ) | Purity/Grade | Inhibitor | CAS Number |
| Sigma-Aldrich | This compound | 170.16 | 90%, technical grade | - | 2274-11-5 |
| Di(ethylene glycol) diacrylate | 214.22 | 75%, technical grade | - | 4074-88-8 | |
| Poly(ethylene glycol) diacrylate | average Mn 6,000 | - | ≤1500 ppm MEHQ | 26570-48-9 | |
| Ethylene glycol dimethacrylate | 198.22 | 98% | 90-110 ppm MEHQ | 97-90-5[1] | |
| Polysciences, Inc. | This compound (EGDA) | 170.2 | ≥ 95.0% | ~ 100 ppm MEHQ | -[2] |
| Poly(ethylene glycol) diacrylate (PEGDA 400) | PEG Block= 400 | - | ~500ppm MEHQ | 26570-48-9[3] | |
| Poly(ethylene glycol) diacrylate [MW 1,000] | 1,000 | - | - | -[4] | |
| Poly(ethylene glycol) (n) diacrylate | PEG Block= 200 | - | 750ppm MEHQ | 26570-48-9[5] | |
| Poly(ethylene glycol) diacrylate, MW 4,000 | PEG Block = 4,000 | - | - | 26570-48-9[6] | |
| Poly(ethylene glycol) diacrylate, MW 20000 (PEGDA 20K) | ~20,000 | - | - | -[7] | |
| Kyfora Bio | This compound (EGDA) | - | - | - | -[8] |
| Other Suppliers | This compound | 198.22 | 97-98% (GC) | - | -[9] |
Experimental Protocols
EGDA and PEGDA are versatile monomers and crosslinkers widely used in the synthesis of hydrogels for various biomedical applications, including drug delivery and tissue engineering. The following sections provide representative experimental protocols for hydrogel preparation.
PEGDA Hydrogel Synthesis for 3D Cell Culture
This protocol describes the fabrication of PEGDA hydrogels, which are commonly used as scaffolds for three-dimensional cell culture due to their biocompatibility and tunable mechanical properties.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, LAP)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Cell suspension
Procedure:
-
Prepare Pre-polymer Solution: Dissolve PEGDA in PBS or cell culture medium to the desired concentration (e.g., 10-20% w/v).
-
Add Photoinitiator: Add the photoinitiator to the pre-polymer solution at a suitable concentration (e.g., 0.05-0.5% w/v) and ensure complete dissolution.
-
Incorporate Cells: Gently mix the cell suspension with the pre-polymer/photoinitiator solution.
-
Photopolymerization: Expose the cell-laden solution to UV light (typically 365 nm) for a specific duration to initiate crosslinking and hydrogel formation. The exposure time will depend on the photoinitiator concentration, light intensity, and desired hydrogel stiffness.
-
Post-polymerization Culture: After polymerization, wash the hydrogels with fresh culture medium and maintain them in a standard cell culture incubator.
Cellular Interaction and Signaling Pathways
The biocompatibility and bioactivity of EGDA/PEGDA-based materials are critical for their application in drug delivery and tissue engineering. While PEG itself is relatively bio-inert, the incorporation of cell-adhesive ligands, such as the RGD (Arginine-Glycine-Aspartic acid) peptide, can significantly enhance cellular interaction.
Integrin-Mediated Cell Adhesion
The RGD peptide sequence is a well-known ligand for integrin receptors on the cell surface. When RGD is incorporated into a PEGDA hydrogel, it facilitates cell adhesion through the binding of integrins. This interaction triggers a cascade of intracellular signaling events that influence cell behavior, including spreading, proliferation, and differentiation. A key pathway activated is the Focal Adhesion Kinase (FAK) signaling cascade.
Mechanism of Action:
-
Integrin Binding: The RGD ligand on the hydrogel surface binds to specific integrin heterodimers (e.g., αvβ3) on the cell membrane.
-
FAK Activation: This binding leads to the clustering of integrins and the recruitment and autophosphorylation of FAK at tyrosine 397 (Y397).
-
Downstream Signaling: Phosphorylated FAK acts as a docking site for other signaling proteins, such as Src family kinases and PI3K. This initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which regulate various cellular functions.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. polysciences.com [polysciences.com]
- 3. polysciences.com [polysciences.com]
- 4. polysciences.com [polysciences.com]
- 5. polysciences.com [polysciences.com]
- 6. polysciences.com [polysciences.com]
- 7. 26280-1 | Poly(ethylene glycol) diacrylate, MW 20000 (PEGDA 20K) [26 [clinisciences.com]
- 8. kyforabio.com [kyforabio.com]
- 9. This compound at Best Price, Analytical Standard for Polymer Production [nacchemical.com]
A Technical Guide to the Stability and Storage of Ethylene Glycol Diacrylate (EGDA)
Introduction
Ethylene glycol diacrylate (EGDA) is a difunctional monomer widely utilized as a critical crosslinking agent in polymerization processes.[1] Its ability to form robust, crosslinked polymer networks upon initiation makes it indispensable in the synthesis of materials for coatings, adhesives, and 3D printing.[1] Notably, EGDA is the foundational monomer for producing poly(ethylene glycol) diacrylate (PEGDA) hydrogels, a class of polymers highly valued in biomedical fields for applications such as drug delivery and tissue engineering due to their biocompatibility and tunable properties.[1][2][3] However, the inherent reactivity of EGDA's two acrylate (B77674) groups presents significant challenges related to its chemical stability and storage. Uncontrolled polymerization and degradation can compromise material integrity, experimental reproducibility, and safety.
This technical guide provides an in-depth overview of the stability profile of this compound, detailing recommended storage and handling conditions. It is intended for researchers, scientists, and drug development professionals who work with this versatile but sensitive compound.
Chemical Stability of this compound
The stability of EGDA is primarily influenced by its propensity for spontaneous polymerization and its susceptibility to hydrolysis.
Spontaneous Polymerization
The most significant stability concern for EGDA is its tendency to undergo spontaneous free-radical polymerization.[4] The two terminal acrylate groups are highly reactive and can form a crosslinked polymer network, often accompanied by a significant release of heat (exotherm).[4]
Initiators of Polymerization:
-
Heat: Elevated temperatures can initiate polymerization.[4][5] Rapid and violent polymerization is possible at temperatures above 32°C.[4]
-
Light: Exposure to direct sunlight or UV radiation can trigger polymerization.[4][5][6][7]
-
Chemical Contaminants: Contamination with free-radical initiators, peroxides, persulfates, oxidizing agents, iron, rust, strong acids, or strong bases can cause rapid, and potentially explosive, polymerization.[4]
To counteract this, EGDA is typically supplied with a polymerization inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ).[4] The efficacy of this inhibitor is dependent on the presence of dissolved oxygen.[4][8] Therefore, storing EGDA under a completely inert atmosphere (like pure nitrogen) can deactivate the inhibitor and promote polymerization.[8]
Hydrolytic Degradation
The ester linkages within the EGDA molecule are susceptible to hydrolysis, a process where water molecules break the bonds.[9][10] This degradation pathway is particularly relevant for the resulting PEGDA hydrogels when used in aqueous or biological environments.[11]
-
Mechanism: Hydrolysis cleaves the ester bonds, leading to the formation of oligo(ethylene glycol) and acrylic acid oligomers.[12]
-
Catalysis: The rate of hydrolysis is significantly accelerated in alkaline (high pH) conditions.[11]
-
Relevance: While the poly(ether) backbone of PEGDA is hydrolytically stable, the degradation of the acrylate ester end groups is a primary mechanism of breakdown for PEGDA hydrogels in vivo.[11][12]
Chemical Incompatibility
EGDA is incompatible with a range of substances that can either catalyze polymerization or react in a hazardous manner. It is crucial to avoid contact with:
-
Strong acids and strong bases[13]
-
Strong oxidizing agents (e.g., nitrates, peroxides)[4][5][13]
-
Strong reducing agents[5]
Recommended Storage and Handling Conditions
Proper storage is critical to maintain the quality and safety of EGDA. The primary goals are to prevent spontaneous polymerization and minimize degradation.
Storage Recommendations
A summary of optimal storage conditions is provided in the table below.
| Parameter | Recommendation | Rationale & Details |
| Temperature | Store in a cool, dry place.[6] Recommended storage is below 38°C (100°F).[4][8] Refrigeration at ~4°C or -20°C may also be advised.[13] | To prevent heat-induced polymerization. Rapid polymerization can occur above 32°C.[4] |
| Light Exposure | Protect from direct sunlight and UV light.[4][6][7] | Light acts as an initiator for free-radical polymerization.[5] |
| Container | Store in original, tightly sealed containers.[4][8] Containers should be properly labeled with hazard warnings.[6] | To prevent contamination and exposure to moisture. |
| Atmosphere | Do not overfill containers; maintain a free headspace above the product.[4][8] | Dissolved oxygen is necessary for common polymerization inhibitors to function effectively. Blanketing with an oxygen-free gas will deactivate the stabilizer.[8] |
| Inhibitor Level | Monitor the stabilizing inhibitor content and dissolved oxygen levels as per the manufacturer's recommendations.[4] | To ensure the prevention of spontaneous polymerization during the intended shelf life. |
Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or chemical goggles, nitrile rubber gloves, and protective clothing.[4][6]
-
Ventilation: Use in a well-ventilated area to avoid the accumulation and inhalation of vapors.[6]
-
Skin Contact: Avoid all personal contact.[4] If skin contact occurs, wipe the material off immediately and wash the area thoroughly.[4] Do not allow clothing wet with the material to remain in contact with the skin.[4]
-
Heating: If the monomer is too viscous for transfer, it can be heated to a maximum of 60°C (140°F) for no longer than 24 hours.[4]
Factors Influencing EGDA Stability
The stability of EGDA is a balance between factors that promote its integrity and those that accelerate its degradation or polymerization.
| Factors Promoting Stability | Factors Accelerating Degradation / Polymerization |
| Storage below 38°C[4][8] | Temperatures above 32°C[4] |
| Presence of an effective polymerization inhibitor (e.g., MEHQ)[4] | Exposure to sunlight or UV radiation[4][6] |
| Presence of dissolved oxygen (for inhibitor function)[4][8] | Contamination with radical initiators, peroxides, acids, bases, or metals (iron, rust)[4] |
| Storage in opaque, tightly sealed containers[4][6] | Storage beyond the recommended expiration date[4] |
| Neutral pH conditions | High pH (alkaline) conditions (accelerates hydrolysis)[11] |
Experimental Analysis of Stability
Evaluating the stability and polymerization efficiency of EGDA and its derivatives involves specific analytical techniques.
Experimental Protocol: Analysis of Polymerization Efficiency
One method to assess the extent of free-radical polymerization of EGDA-based macromers into a hydrogel involves measuring the resulting mechanical properties and quantifying the remaining unreacted monomers.[14]
-
Hydrogel Formation: Polymerize the EGDA or PEGDA macromers using a specific initiation method (e.g., photochemical or redox initiation).[14]
-
Mechanical Testing: Measure the compressive modulus of the resulting hydrogel. A higher modulus generally indicates a more complete and efficient polymerization, leading to a denser crosslinked network.[14]
-
Quantification of Unreacted Monomers:
-
Submerge a known mass of the hydrogel in a hydrolysis-promoting solution (e.g., an alkaline solution) to completely break down the ester bonds of the polymer network.[14]
-
Analyze the resulting solution using a quantitative technique such as high-performance liquid chromatography (HPLC).
-
By comparing the amount of monomer detected after hydrolysis to the initial amount used, the percentage of unreacted acrylate groups can be determined, providing a direct measure of polymerization efficiency.[14]
-
Experimental Protocol: Analysis of Hydrolytic Degradation
The degradation profile of PEGDA-based materials can be characterized by tracking mass loss and identifying the byproducts.[9][10]
-
Incubation: Incubate samples of the crosslinked PEGDA material (e.g., nanoparticles or bulk hydrogels) in a relevant aqueous medium (e.g., water, phosphate-buffered saline at varying pH values).[9][10]
-
Mass Loss Analysis: At predetermined time points, remove samples from the incubation medium, dry them thoroughly, and measure their mass using thermogravimetric analysis (TGA). The change in mass over time indicates the rate of bulk degradation.[9][10]
-
Degradation Product Identification:
-
Collect the incubation medium (supernatant) at each time point.
-
Analyze the collected liquid using mass spectrometry.[9][10]
-
This analysis allows for the identification and quantification of molecules released from the hydrogel, such as cleaved PEG chains and acrylic acid derivatives, confirming the hydrolytic degradation mechanism.[12]
-
Visualizing Stability Pathways and Protocols
Diagrams can help clarify the complex processes of polymerization, degradation, and proper storage logic for this compound.
Caption: Unwanted polymerization pathway of EGDA.
Caption: Hydrolytic degradation pathway of EGDA/PEGDA.
Caption: Decision workflow for proper EGDA storage.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polysciences.com [polysciences.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Dithis compound | 4074-88-8 [chemicalbook.com]
- 6. sfdchem.com [sfdchem.com]
- 7. cellink.com [cellink.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Degradation profiles of poly(ethylene glycol)diacrylate (PEGDA)-based hydrogel nanoparticles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ethylene glycol dimethacrylate(97-90-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ethylene Glycol Diacrylate (EGDA) Hydrogel Synthesis for 3D Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the in vivo cellular microenvironment more accurately than traditional two-dimensional (2D) cultures. Poly(ethylene glycol) diacrylate (PEGDA) hydrogels have emerged as a versatile and widely used platform for 3D cell culture due to their biocompatibility, tunable mechanical properties, and bio-inert nature.[1][2] This document provides detailed protocols for the synthesis of PEGDA hydrogels, cell encapsulation, and characterization, along with an overview of the key signaling pathways involved in cell-matrix interactions within these 3D constructs.
PEGDA hydrogels are formed through the crosslinking of PEGDA macromers, creating a hydrophilic polymer network that can encapsulate cells in a hydrated, tissue-like environment.[3] The physical properties of these hydrogels, such as stiffness and swelling ratio, can be tailored by modulating the PEGDA concentration and molecular weight, influencing a wide range of cellular behaviors including proliferation, differentiation, and migration.[1][4][5] To facilitate cell adhesion in the otherwise bio-inert PEG network, hydrogels are often functionalized with bioactive motifs, such as the Arg-Gly-Asp (RGD) peptide, which promotes integrin-mediated cell binding.[6][7]
Data Presentation
Table 1: Mechanical Properties of PEGDA Hydrogels
| PEGDA Concentration (w/v) | PEGDA Molecular Weight (Da) | Compressive Modulus (kPa) | Reference |
| 10% | 3400 | ~400 | [5] |
| 20% | 3400/400 (blend) | ~1700 | [8] |
| 3.5% | 6000 | 5.1 ± 0.48 | [1] |
| 10% | 6000 | 42 | [1] |
| 20% | 10000 | 90 | [5] |
| 30% | 10000 | 110 | [5] |
Table 2: Swelling Properties of PEGDA Hydrogels
| PEGDA Concentration (w/v) | PEGDA Molecular Weight (Da) | Swelling Ratio (QR) | Reference |
| 10% | 700 | Low | [9] |
| 25% | 3400 | 1.4 | [9] |
| 10% | 8000 | 1.6 | [9] |
| 25% | 8000 | 2.4 | [9] |
Table 3: Cell Viability in PEGDA Hydrogels
| Total Polymer Concentration (wt%) | Cell Type | Average Cell Viability | Reference |
| 20% | Not specified | ~80% | [5][8] |
| 25-30% | Not specified | 55-75% | [5] |
| 40% | Not specified | 20% | [5] |
Experimental Protocols
Protocol 1: Synthesis of Poly(ethylene glycol) Diacrylate (PEGDA)
This protocol describes the synthesis of PEGDA from poly(ethylene glycol) (PEG).
Materials:
-
Poly(ethylene glycol) (PEG) (e.g., 6 kDa)
-
Acryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
2 M Potassium carbonate (K2CO3) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Diethyl ether
-
Argon gas
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve 6 kDa PEG in anhydrous DCM in a round bottom flask under an argon atmosphere.[1]
-
Add triethylamine to the solution and stir.
-
Slowly add acryloyl chloride dropwise to the stirring solution.[10]
-
Allow the reaction to proceed overnight at room temperature with constant stirring under argon.[2]
-
Wash the resulting solution with 2 M K2CO3 to remove hydrochloric acid.[2][10]
-
Use a separatory funnel to separate the organic phase from the aqueous phase.[2]
-
Filter the solution to remove the MgSO4.
-
Precipitate the PEGDA by adding the DCM solution to cold diethyl ether.[11]
-
Collect the precipitated PEGDA by filtration and dry under vacuum.[11]
-
Store the synthesized PEGDA at -20°C until use.
Protocol 2: PEGDA Hydrogel Formulation and Cell Encapsulation
This protocol details the preparation of a PEGDA hydrogel precursor solution and the encapsulation of cells.
Materials:
-
Synthesized PEGDA
-
Photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Cell suspension at the desired concentration
-
Sterile syringe filters (0.22 µm)
-
UV light source (365 nm)
Procedure:
-
Prepare a stock solution of the photoinitiator in PBS or cell culture medium.
-
Dissolve the desired concentration of PEGDA in the photoinitiator solution. For example, to prepare a 10% (w/v) PEGDA solution, dissolve 100 mg of PEGDA in 1 mL of the photoinitiator solution.
-
If incorporating bioactive peptides like RGD, add the desired concentration of acryl-PEG-RGD to the precursor solution.[10]
-
Sterilize the PEGDA precursor solution by passing it through a 0.22 µm syringe filter.[10]
-
Prepare a single-cell suspension of the desired cell type at a concentration of, for example, 1 x 10^6 cells/mL.[10]
-
Gently mix the cell suspension with the sterile PEGDA precursor solution.
-
Pipette the cell-laden precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (e.g., 365 nm) to initiate photopolymerization and form the hydrogel. The exposure time will depend on the photoinitiator concentration and light intensity.
-
After polymerization, wash the cell-laden hydrogels with sterile PBS or cell culture medium to remove any unreacted components.
-
Culture the hydrogels in appropriate cell culture medium at 37°C and 5% CO2.[10]
Protocol 3: Characterization of Hydrogel Mechanical Properties
This protocol describes the measurement of the compressive modulus of the synthesized hydrogels.
Materials:
-
Synthesized PEGDA hydrogels
-
Mechanical testing system (e.g., universal testing machine with a compression platen)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare cylindrical hydrogel samples of a defined diameter and height.
-
Swell the hydrogels to equilibrium in PBS overnight at 37°C.[1]
-
Place a swollen hydrogel onto the lower platen of the mechanical tester.
-
Apply a compressive strain at a defined rate (e.g., 10% per minute).
-
Record the resulting stress-strain curve.
-
The compressive modulus is calculated as the slope of the initial linear region of the stress-strain curve.[5]
Protocol 4: Cell Viability Assessment
This protocol outlines the use of a LIVE/DEAD viability/cytotoxicity assay to determine the viability of encapsulated cells.
Materials:
-
Cell-laden hydrogels
-
LIVE/DEAD Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Wash the cell-laden hydrogels with PBS.
-
Prepare the LIVE/DEAD staining solution according to the manufacturer's instructions by diluting Calcein AM and Ethidium homodimer-1 in PBS.
-
Incubate the hydrogels in the staining solution for the recommended time (e.g., 30-45 minutes) at room temperature, protected from light.[10]
-
Wash the hydrogels again with PBS to remove excess stain.
-
Image the stained hydrogels using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Quantify cell viability by counting the number of live and dead cells from the acquired images.
Mandatory Visualization
References
- 1. Cell–extracellular matrix mechanotransduction in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forces and mechanotransduction in 3D vascular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The modulation of MSC integrin expression by RGD presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Micropatterning of Poly(Ethylene Glycol) Diacrylate Hydrogels with Biomolecules to Regulate and Guide Endothelial Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Extracellular Matrix (ECM) Adhesion Motifs in Functionalised Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanotransduction Regulates Reprogramming Enhancement in Adherent 3D Keratocyte Cultures [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photopolymerization of Ethylene Glycol Diacrylate (EGDA) using Different Initiators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopolymerization of monomers like Ethylene Glycol Diacrylate (EGDA) is a cornerstone technique for the fabrication of crosslinked polymer networks, widely known as hydrogels. These hydrogels are pivotal in various biomedical applications, including drug delivery, tissue engineering, and as scaffold materials, owing to their tunable mechanical properties, high water content, and biocompatibility.[1][2] The process utilizes photoinitiators that, upon exposure to light of a specific wavelength, generate reactive species (free radicals or cations) to initiate polymerization.[3]
The choice of photoinitiator significantly influences the polymerization kinetics, the final properties of the hydrogel, and its suitability for biomedical applications.[1] Photoinitiators are broadly classified into two types: Type I (cleavage) and Type II (hydrogen abstraction) .
-
Type I photoinitiators , such as the widely used Irgacure series, undergo unimolecular bond cleavage upon UV irradiation to form free radicals.[3] They are known for their high efficiency and rapid curing rates.[4][5]
-
Type II photoinitiators , like benzophenone (B1666685), require a co-initiator or synergist (e.g., an amine) to generate radicals through a bimolecular reaction.[3] While generally less efficient than Type I initiators, they offer advantages in specific applications and can be activated by different wavelengths of light.[6][7]
These application notes provide detailed protocols for the photopolymerization of EGDA using representative Type I and Type II photoinitiators. The accompanying data summarizes the impact of different initiators on the polymerization process and the resulting hydrogel properties, offering a comparative guide for researchers to select the most appropriate system for their specific needs.
Data Presentation: Comparison of Different Photoinitiators for EGDA Photopolymerization
The following table summarizes key quantitative data for the photopolymerization of this compound (EGDA) using various photoinitiators. It is important to note that the data has been compiled from multiple sources and experimental conditions may vary.
| Photoinitiator (Type) | Concentration (wt%) | Light Intensity (mW/cm²) | Polymerization Rate | Final Conversion (%) | Key Characteristics of Resulting Polymer |
| Irgacure 2959 (Type I) | 0.1 - 1.0 | 10 - 50 | High | 85 - 95 | Good biocompatibility, suitable for cell encapsulation. Mechanical properties are tunable with initiator concentration.[8][9][10] |
| Irgacure 184 (Type I) | 0.1 - 0.5 | 10 - 30 | Very High | > 90 | Efficient for thin films and coatings.[11] |
| Irgacure 651 (Type I) | 0.2 - 1.0 | 10 - 40 | High | 80 - 90 | Effective for bulk polymerization, though can sometimes lead to yellowing.[12] |
| Benzophenone/Amine (Type II) | 1.0 - 2.0 (Benzophenone) / 1.0 - 2.0 (Amine) | 20 - 100 | Moderate | 60 - 80 | Lower efficiency than Type I, sensitive to oxygen inhibition. The choice of amine co-initiator can influence the rate.[6][7][13] |
Experimental Protocols
Preparation of the Photopolymer Precursor Solution
This protocol outlines the steps for preparing the liquid resin mixture prior to photopolymerization.
Materials:
-
This compound (EGDA) monomer
-
Photoinitiator (e.g., Irgacure 2959, Irgacure 184, Irgacure 651, or Benzophenone with a tertiary amine co-initiator like triethanolamine)
-
Solvent (if required, e.g., Phosphate Buffered Saline (PBS) for hydrogels, or an organic solvent for other applications)
-
Vortex mixer
-
Amber vials or light-blocking containers
Procedure:
-
Determine the desired formulation: Based on the intended application, decide on the concentration of EGDA and the photoinitiator. For hydrogel formation, EGDA is often dissolved in an aqueous solution like PBS.
-
Dissolve the photoinitiator: In an amber vial, dissolve the chosen photoinitiator in the selected solvent. Gentle heating or vortexing can aid in dissolution. For Type II systems, both the benzophenone and the amine co-initiator should be dissolved.
-
Add the EGDA monomer: To the photoinitiator solution, add the EGDA monomer.
-
Mix thoroughly: Vortex the mixture until a homogenous, clear solution is obtained. Ensure no air bubbles are trapped in the solution.
-
Storage: Store the precursor solution in a dark, cool place to prevent premature polymerization.
Photopolymerization Process
This protocol describes the steps to crosslink the liquid precursor solution into a solid polymer network using a UV light source.
Materials and Equipment:
-
Photopolymer precursor solution
-
UV curing system (e.g., UV lamp or LED light source with controlled intensity and wavelength)
-
Mold or substrate for shaping the polymer
-
Nitrogen or argon gas source (optional, for reducing oxygen inhibition)
-
Timer
Procedure:
-
Sample Preparation: Dispense the photopolymer precursor solution into the desired mold or onto a substrate. The thickness of the sample should be controlled as it can affect the curing depth.
-
Inert Atmosphere (Optional but Recommended): Oxygen can inhibit free-radical polymerization, especially with Type II initiators. To minimize this, the polymerization can be carried out in an inert atmosphere by purging the sample chamber with nitrogen or argon for several minutes before and during UV exposure.
-
UV Exposure: Expose the sample to UV light of the appropriate wavelength for the chosen photoinitiator (typically in the range of 320-400 nm). The exposure time and light intensity are critical parameters that control the degree of conversion and the final properties of the polymer.[14] These should be optimized based on the specific formulation and desired outcome.
-
Curing: Continue the UV exposure for the predetermined time to ensure complete polymerization. The sample will transform from a liquid to a solid gel.
-
Post-Curing (Optional): In some cases, a post-curing step (e.g., gentle heating) may be performed to enhance the final conversion and mechanical properties.
Characterization of the Photopolymerized EGDA
This section outlines key experiments to characterize the resulting polymer network.
a) Degree of Conversion (FTIR Spectroscopy)
Principle: Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the acrylate (B77674) double bond peak (around 1635 cm⁻¹) during polymerization, which directly correlates to the degree of conversion.
Protocol:
-
Acquire an FTIR spectrum of the unpolymerized liquid precursor solution.
-
Acquire an FTIR spectrum of the fully cured polymer.
-
The degree of conversion can be calculated by comparing the peak area of the acrylate double bond before and after polymerization, often normalized against an internal standard peak that does not change during the reaction (e.g., the carbonyl peak around 1725 cm⁻¹).
b) Mechanical Properties (Tensile Testing or Rheometry)
Principle: The mechanical properties, such as the elastic modulus, of the EGDA hydrogel are crucial for many applications and can be determined using a mechanical tester or a rheometer.
Protocol (Tensile Testing):
-
Prepare dog-bone shaped samples of the cured EGDA polymer.
-
Measure the dimensions of the samples.
-
Mount the sample in a universal testing machine.
-
Apply a uniaxial tensile load at a constant strain rate until the sample fails.
-
The stress-strain curve can be plotted, and the Young's modulus can be calculated from the initial linear region of the curve.
c) Swelling Behavior (for Hydrogels)
Principle: The swelling ratio provides information about the crosslink density of the hydrogel network.
Protocol:
-
Measure the weight of the as-prepared (and dried, if necessary) hydrogel sample (W_dry).
-
Immerse the hydrogel in a solvent (e.g., deionized water or PBS) at a specific temperature.
-
Allow the hydrogel to swell to equilibrium (typically 24-48 hours), periodically removing it, blotting excess surface water, and weighing it until a constant weight is achieved (W_swollen).
-
The swelling ratio (Q) is calculated as: Q = (W_swollen - W_dry) / W_dry.
Mandatory Visualizations
Caption: A diagram illustrating the free-radical photopolymerization mechanism.
Caption: An experimental workflow for EGDA photopolymerization and characterization.
References
- 1. Biomechanical Performances of Networked Polythis compound: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photopolymerization of highly filled dimethacrylate-based composites using Type I or Type II photoinitiators and varying co-monomer ratios | Pocket Dentistry [pocketdentistry.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scientific.net [scientific.net]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
Application Notes and Protocols: Ethylene glycol diacrylate (EGDMA) in Controlled Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethylene (B1197577) glycol diacrylate (EGDMA) and its derivatives, such as poly(ethylene glycol) diacrylate (PEGDA), as versatile crosslinking agents in the development of controlled drug delivery systems. EGDMA is instrumental in forming crosslinked polymer networks, leading to the creation of hydrogels, microparticles, and nanoparticles with tunable properties for various biomedical applications.[1] This document outlines key applications, detailed experimental protocols, and quantitative data to facilitate research and development in this field.
Key Applications of EGDMA in Drug Delivery
EGDMA and PEGDA are widely utilized to fabricate drug delivery systems due to their biocompatibility, hydrophilicity, and the ability to form stable, three-dimensional polymer networks.[1][2] These properties allow for the encapsulation and controlled release of a wide range of therapeutic agents, from small molecule drugs to larger biomolecules like peptides.
-
Hydrogel-Based Drug Delivery: Hydrogels are water-swollen polymer networks that can encapsulate and release drugs in a controlled manner.[2][3] EGDMA is a common crosslinker used in the synthesis of hydrogels from monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) and acrylic acid.[2][4] The crosslinking density, determined by the concentration of EGDMA, directly influences the swelling behavior, mechanical strength, and drug release kinetics of the hydrogel.[2][4] These hydrogels are being explored for applications such as wound dressings, tissue engineering scaffolds, and localized drug delivery.[3][5]
-
Microparticle and Nanoparticle Systems: EGDMA is employed in the synthesis of micro- and nanoparticles for targeted and sustained drug delivery.[6] Techniques like precipitation polymerization can be used to create spherical microparticles.[6] These particles can be designed to release drugs in response to specific stimuli, such as pH.[6] For instance, EGDMA-based microparticles have been investigated for the delivery of chemotherapeutic agents like 5-fluorouracil (B62378).[6]
-
Microneedle-Based Transdermal Drug Delivery: PEGDA, a derivative of EGDMA, is used to fabricate microneedles for transdermal drug delivery.[7] These microneedles can painlessly penetrate the stratum corneum, the outermost layer of the skin, to deliver drugs directly into the underlying tissue.[7] This method is particularly promising for the delivery of peptides and other biomolecules that are susceptible to degradation in the gastrointestinal tract.[7]
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of EGDMA-based drug delivery systems, based on methodologies reported in the literature.
2.1. Protocol for Synthesis of p(HEMA-co-EGDMA) Hydrogels for Drug Delivery
This protocol is adapted from a study on amoxicillin-loaded hydrogels for potential periodontitis treatment.[2]
Materials:
-
2-hydroxyethyl methacrylate (HEMA) (monomer)
-
Ethylene glycol diacrylate (EGDMA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N′,N′-tetramethylethylenediamine (TEMED) (accelerator)
-
Amoxicillin (model drug)
-
Distilled water
-
Nitrogen gas
Procedure:
-
Prepare a pre-polymerization aqueous solution of HEMA containing the desired amount of EGDMA (refer to Table 1 for example formulations).
-
Stir the solution under a nitrogen atmosphere for 30 minutes to remove dissolved oxygen.
-
Add 20 μL of TEMED and 10 mg of APS to the solution to initiate polymerization.
-
Continue stirring for 10 minutes under a nitrogen atmosphere.
-
Transfer the solution into glass tubes of desired dimensions (e.g., 1.5 mm diameter, 3 cm height) and seal them.
-
Allow the polymerization to proceed at room temperature.
-
Once polymerized, the hydrogel can be removed from the tubes and washed with distilled water to remove any unreacted monomers.
-
For drug loading, the drug can be incorporated into the pre-polymerization solution.
2.2. Protocol for Synthesis of 5-Fluorouracil-Imprinted Microparticles
This protocol is based on the synthesis of molecularly imprinted microparticles for the prolonged delivery of 5-fluorouracil (5-FU).[6]
Materials:
-
5-Fluorouracil (5-FU) (template drug)
-
Methacrylic acid (MAA) (functional monomer)
-
2-hydroxyethyl methacrylate (HEMA) (hydrophilic monomer)
-
This compound (EGDMA) (crosslinker)
-
2,2′-Azobisisobutyronitrile (AIBN) (initiator)
-
Acetonitrile (porogen)
-
Acetic acid
Procedure:
-
In a glass tube, dissolve 5-FU and MAA in acetonitrile.
-
Add HEMA to the mixture.
-
Degas the mixture for 30 minutes using an ultrasound bath and by purging with nitrogen gas.
-
Add EGDMA and a solution of AIBN in acetonitrile.
-
Degas the final mixture for an additional 10 minutes.
-
Seal the tube and place it in a water bath at 60°C for 18 hours to allow for polymerization.
-
Filter the synthesized microparticles and dry them under a vacuum.
-
To remove the 5-FU template, place the microparticles in dialysis tubing and dialyze against a mixture of methanol and acetic acid (9:1) until 5-FU is no longer detected in the dialysis solution.
2.3. Protocol for In Vitro Drug Release Study
This protocol describes a general method for evaluating the in vitro release of a drug from a delivery system.[6]
Materials:
-
Drug-loaded delivery system (e.g., hydrogels, microparticles)
-
Phosphate-buffered saline (PBS) or other relevant buffer solutions (e.g., pH 2.2, 5.0, 7.4)
-
Shaking incubator or water bath
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of the drug-loaded delivery system (e.g., 20 mg of microparticles) in a specific volume of the release medium (e.g., 10 mL of buffer solution).
-
Incubate the samples at a physiological temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, collect a sample of the release medium.
-
Centrifuge the collected sample to separate the delivery system from the supernatant.
-
Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Replace the withdrawn sample volume with fresh release medium to maintain a constant volume.
-
Repeat the sampling process for the duration of the study (e.g., seven days).
-
Calculate the cumulative amount of drug released over time.
Data Presentation
The following tables summarize quantitative data from the cited literature, providing a basis for comparison of different EGDMA-based formulations.
Table 1: Formulation of p(HEMA-co-EGDMA) Hydrogels [2]
| Hydrogel Sample | HEMA (mL) | EGDMA (mL) | Distilled Water (mL) |
| H1 | 1 | 0.01 | 1 |
| H2 | 1 | 0.03 | 1 |
| H3 | 1 | 0.05 | 1 |
This table shows the varying amounts of the crosslinker EGDMA used in the synthesis of p(HEMA) hydrogels.
Table 2: Properties of 5-FU-Imprinted Microparticles [6]
| Microparticle Type | Crosslinker | Size Range | 5-FU Loading (mg g⁻¹) |
| MIPEGDMA | EGDMA | 300 - 600 nm | 11.3 |
| NIPEGDMA | EGDMA | 0.7 - 1.3 µm | - |
MIP: Molecularly Imprinted Polymer; NIP: Non-Imprinted Polymer. This table highlights the difference in particle size and drug loading based on the imprinting process.
Table 3: Cumulative Release of 5-FU from EGDMA-based MIPs at Different pH [6]
| pH of Release Medium | Cumulative Release (%) |
| 2.2 | ~40 |
| 5.0 | ~20 |
| 7.4 | ~12 |
This table demonstrates the pH-dependent release of 5-FU from EGDMA-based microparticles, with higher release at lower pH.
Visualizations
The following diagrams illustrate key processes and relationships in the development of EGDMA-based drug delivery systems.
Caption: Experimental workflow for synthesis and evaluation.
Caption: Effect of EGDMA concentration on hydrogel properties.
References
- 1. nbinno.com [nbinno.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EGDMA- and TRIM-Based Microparticles Imprinted with 5-Fluorouracil for Prolonged Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide delivery with poly(ethylene glycol) diacrylate microneedles through swelling effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3D Printing of Ethylene Glycol Diacrylate (EGDA)-Based Scaffolds for Tissue Engineering
Introduction
Hydrogels, with their high water content and structural similarity to the natural extracellular matrix (ECM), are a cornerstone of tissue engineering.[1][2][3] Among synthetic polymers, poly(ethylene glycol) diacrylate (PEGDA), a derivative of ethylene (B1197577) glycol diacrylate (EGDA), is widely utilized due to its excellent biocompatibility, tunable mechanical properties, and ease of fabrication via photopolymerization.[4][5] Three-dimensional (3D) printing, particularly techniques like stereolithography (SLA) and extrusion-based bioprinting, enables the precise fabrication of PEGDA hydrogel scaffolds with complex, patient-specific architectures.[6][7][8] These scaffolds provide the necessary structural support for cell adhesion, proliferation, and differentiation, making them ideal for regenerating a variety of tissues, including cartilage, bone, and soft tissues.[7][9][10] This document provides detailed protocols for the preparation, 3D printing, and cellularization of EGDA/PEGDA-based scaffolds for researchers and professionals in tissue engineering and drug development.
Key Material Properties and Printing Parameters
The success of a tissue-engineered construct depends heavily on the scaffold's material composition and structural properties. For EGDA/PEGDA-based hydrogels, these are controlled by the formulation of the photocurable resin (bioink) and the parameters of the 3D printing process.
Bioink Formulation
A typical EGDA/PEGDA bioink consists of the polymer precursor, a photoinitiator to trigger crosslinking upon light exposure, and often other additives to modify viscosity or add bioactivity.[6][11] For extrusion-based printing, which requires higher viscosity, materials like Poloxamer 407 or cellulose (B213188) nanocrystals (CNCs) can be added to achieve the necessary rheological properties for smooth filament deposition.[11][12]
Table 1: Example Bioink Formulations for 3D Printing EGDA/PEGDA Scaffolds
| Component | Purpose | Example Concentration (w/w) | Printing Method | Reference |
|---|---|---|---|---|
| PEGDA | Polymer Precursor | 10-50% in PBS | SLA, Extrusion | [6][12] |
| Photoinitiator (e.g., Irgacure 2959) | UV-light induced crosslinking | 0.5-1.0% | SLA, Extrusion | [11] |
| UV Absorber (e.g., 2,2'-dihydroxy-4,4'-dimethoxy-benzophenone) | Control curing depth | ~0.006% | SLA | [6] |
| Poloxamer 407 (P407) | Thermoresponsive Viscosity Modifier | 22.5% | Extrusion | [13] |
| Cellulose Nanocrystals (CNCs) | Viscosity Modifier | 5-40% | Extrusion |[12] |
3D Printing and Scaffold Properties
The chosen 3D printing technique dictates the achievable resolution and architecture of the scaffold.[6][14] SLA offers high resolution for creating intricate micro-features, while extrusion printing is versatile for depositing multiple materials and cell-laden bioinks.[12] The final scaffold must possess interconnected porosity to facilitate nutrient transport and cell infiltration, a critical factor for tissue growth and vascularization.[10][15][16] The mechanical properties must also be tailored to match the target tissue, providing sufficient support without hindering cell function.[17][18]
Table 2: Typical 3D Printing Parameters and Resulting Scaffold Properties
| Parameter / Property | Typical Range | Significance | References |
|---|---|---|---|
| Printing Parameters | |||
| Layer Thickness (SLA) | 25 - 100 µm | Affects vertical resolution and print speed. | [6] |
| Laser Power (SLA) | 5 - 72 mW | Controls the degree of polymerization. | [6] |
| Nozzle Diameter (Extrusion) | 200 - 500 µm | Determines the finest printable feature size. | [10][11] |
| Scaffold Properties | |||
| Pore Size | 200 - 500 µm | Essential for cell penetration, nutrient flow, and vascularization. | [10] |
| Porosity | >50% | High porosity provides a larger surface area for cell attachment and growth. | [19] |
| Compressive Modulus | 0.05 - 13 MPa | Should be tuned to match the native tissue (e.g., soft tissues vs. cartilage). |[9][20] |
Diagrams and Workflows
Visualizing the relationships between materials, processes, and biological outcomes is crucial for designing effective tissue engineering strategies.
Caption: Logical relationship between material formulation, printing process, and scaffold properties.
Caption: General experimental workflow for scaffold fabrication and evaluation.
Experimental Protocols
The following protocols provide a detailed methodology for key experimental stages, from bioink preparation to cell seeding.
Protocol 1: Bioink Preparation for Extrusion-Based 3D Printing
This protocol describes the formulation of a PEGDA hydrogel reinforced with cellulose nanocrystals (CNCs) to achieve suitable viscosity for extrusion printing.[12]
-
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Cellulose nanocrystals (CNCs)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
Magnetic stirrer and sterile mixing vessel
-
-
Procedure:
-
Prepare a stock solution of the photoinitiator by dissolving it in PBS (e.g., 1% w/v).
-
In a sterile vessel, combine the desired amount of PEGDA and CNCs (e.g., 80/20 w/w PEGDA/CNCs).[12]
-
Add the photoinitiator stock solution to the PEGDA/CNC mixture to achieve a final concentration of 0.5-1.0% (w/w).
-
Mix the components thoroughly on a magnetic stirrer in a dark environment to prevent premature polymerization until a homogenous, viscous paste is formed.
-
Load the resulting bioink into a sterile printing syringe, ensuring no air bubbles are present. Centrifuge the syringe briefly if necessary to remove bubbles.
-
Protocol 2: 3D Printing and Post-Processing
This protocol outlines the general steps for printing the scaffold and preparing it for cell culture.
-
Equipment:
-
Extrusion-based 3D bioprinter
-
UV curing lamp (wavelength matched to photoinitiator, e.g., 365-405 nm)
-
CAD software and scaffold design file (e.g., .STL format)
-
-
Printing Procedure:
-
Load the syringe containing the bioink into the printer's extrusion head.
-
Calibrate the printer according to the manufacturer's instructions.
-
Upload the scaffold design file and set the printing parameters (e.g., layer height: 0.2 mm, print speed: 5 mm/s, infill: 50%).
-
Initiate the printing process onto a sterile substrate.
-
During or immediately after printing, expose the construct to UV light to initiate photopolymerization. The exposure time and intensity will need to be optimized based on the bioink formulation and layer height.
-
-
Post-Processing:
-
Carefully remove the crosslinked scaffold from the printing substrate.
-
Wash the scaffold extensively in sterile PBS for 24-48 hours, with frequent changes of PBS, to remove any unreacted photoinitiator or polymer.
-
Sterilize the scaffold by incubating in 70% ethanol (B145695) for 30 minutes, followed by several washes in sterile PBS or cell culture medium to remove all traces of ethanol.[21]
-
Protocol 3: Cell Seeding and Culture
This protocol describes a static seeding method for populating the sterilized scaffold with cells.
-
Materials:
-
Sterile 3D printed EGDA/PEGDA scaffold
-
Cell suspension (e.g., Mesenchymal Stem Cells, Fibroblasts) at a high concentration (e.g., 1 x 10⁶ cells/mL)
-
Complete cell culture medium
-
Multi-well culture plate (e.g., 24-well plate)
-
Cell culture incubator (37°C, 5% CO₂)
-
-
Procedure:
-
Place each sterile scaffold into a well of a multi-well plate.
-
Pre-wet the scaffold by incubating it in complete cell culture medium for at least 2 hours inside the incubator.[21] Some protocols suggest pre-incubating in 100% serum for 1 hour to enhance cell attachment.[22]
-
Aspirate the pre-wetting medium from the well.
-
Carefully and slowly pipette a small volume of the concentrated cell suspension directly onto the top of the scaffold (e.g., 50-100 µL).
-
Allow the cells to attach for 2-4 hours in the incubator, allowing the cell suspension to be absorbed into the porous structure.[21]
-
After the initial attachment period, gently add fresh, pre-warmed complete culture medium to the well to fully submerge the scaffold.
-
Culture the cell-seeded scaffolds in the incubator, changing the medium every 2-3 days.
-
Cell viability, proliferation, and differentiation can be assessed at desired time points using various assays (e.g., Live/Dead, MTS, PicoGreen, or specific differentiation markers).[23]
-
References
- 1. Design properties of hydrogel tissue-engineering scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ijrpr.com [ijrpr.com]
- 4. sfdchem.com [sfdchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.infinite-science.de [journals.infinite-science.de]
- 7. 3D Printing for Tissue Engineering: Printing Techniques, Biomaterials, Challenges, and the Emerging Role of 4D Bioprinting [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Polyethylene glycol diacrylate scaffold filled with cell-laden methacrylamide gelatin/alginate hydrogels used for cartilage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo evaluation of 3D printed poly(ethylene glycol) dimethacrylate-based photocurable hydrogel platform for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extrusion-Based 3D Printing of Poly(ethylene glycol) Diacrylate Hydrogels Containing Positively and Negatively Charged Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gradient Poly(ethylene glycol) Diacrylate and Cellulose Nanocrystals Tissue Engineering Composite Scaffolds via Extrusion Bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cityu.edu.hk [cityu.edu.hk]
- 15. academic.oup.com [academic.oup.com]
- 16. Scaffold vascularization: a challenge for three-dimensional tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cell Seeding on 3D Scaffolds for Tissue Engineering and Disease Modeling Applications | Springer Nature Experiments [experiments.springernature.com]
- 23. Mesenchymal Stem Cell Seeding on 3D Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Materials Using Ethylene Glycol Diacrylate (EGDA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylene glycol diacrylate (EGDA) and its longer-chain analogue, poly(ethylene glycol) diacrylate (PEGDA), are versatile crosslinking agents widely utilized for the surface modification of a variety of materials. Their utility stems from the ability to form biocompatible, hydrophilic hydrogel coatings through polymerization, typically initiated by ultraviolet (UV) light. These modifications are instrumental in numerous biomedical applications, including creating non-fouling surfaces to prevent protein adsorption, developing scaffolds for tissue engineering and 3D cell culture, and fabricating controlled drug delivery systems. The properties of the resulting hydrogel, such as stiffness, swelling ratio, and bioactivity, can be precisely tuned by controlling the concentration of EGDA/PEGDA, the molecular weight of the polymer, and by incorporating bioactive molecules.
These application notes provide an overview of the key applications of EGDA in surface modification and detailed protocols for common experimental procedures.
Key Applications
-
Biocompatible Coatings: EGDA-based hydrogels are highly biocompatible and resist non-specific protein adsorption, which is crucial for medical implants and devices that come into contact with biological fluids. This "stealth" property minimizes the foreign body response and enhances the longevity and efficacy of the implant.
-
Cell Culture and Tissue Engineering: The three-dimensional, porous network of PEGDA hydrogels provides a synthetic extracellular matrix (ECM) mimic that supports cell growth, proliferation, and differentiation. The mechanical properties of the hydrogel can be tailored to mimic the stiffness of specific tissues, thereby influencing cell behavior.
-
Controlled Drug Delivery: The hydrogel matrix can encapsulate therapeutic agents, such as small molecule drugs, proteins, and growth factors. The release of these agents can be controlled by the crosslinking density and degradability of the hydrogel, allowing for sustained and localized drug delivery.
-
Micropatterning and Biofunctionalization: Using techniques like photolithography, surfaces can be micropatterned with PEGDA hydrogels to create specific geometries that guide cell adhesion and migration. Furthermore, the hydrogel can be functionalized with bioactive peptides, such as Arg-Gly-Asp (RGD), to promote specific cell-matrix interactions through integrin binding.
Quantitative Data Summary
The following tables summarize key quantitative data related to the surface modification of materials using EGDA/PEGDA.
Table 1: Surface Wettability and Protein Adsorption
| Surface Modification | Substrate | Contact Angle (Water) | Fibrinogen Adsorption (ng/cm²) | Albumin (BSA) Adsorption | Citation |
| Unmodified Polydimethylsiloxane (PDMS) | PDMS | ~110° | High | High | [1] |
| PEGDA-grafted PDMS | PDMS | Decreased (more hydrophilic) | Significantly Reduced | Reduced by >95% | [1][2] |
| Unmodified Polystyrene | Polystyrene | ~90° | 5 - 800 (from plasma) | High | [3] |
| PEG-coated Polystyrene | Polystyrene | Decreased | Significantly Reduced | Reduced | [2] |
| Cysteine Self-Assembled Monolayer | Gold | - | Reduced by >90% | Reduced by 95% (43 ng/cm²) | [4] |
Table 2: Cell Viability in PEGDA Hydrogels
| PEGDA Concentration (wt%) | PEGDA Molecular Weight (Da) | Cell Type | Cell Viability (%) | Citation |
| 20 | 3400 / 400 blend (20/80) | Human Epithelial Cells | >80% | [5][6] |
| 25-30 | 3400 / 400 blend (20/80) | Human Epithelial Cells | ~55-75% | [5] |
| 40 | 3400 / 400 blend (20/80) | Human Epithelial Cells | ~20-36% | [5][7] |
| - | 700, 3400, 5000 | NIH/3T3 | Maintained over 14 days | [8] |
| High Seeding Density | - | Mouse Preosteoblast | Higher Viability | [9] |
| Low Seeding Density | - | Mouse Preosteoblast | Lower Viability | [9] |
Experimental Protocols
Protocol 1: Fabrication of PEGDA Hydrogels for 2D Cell Culture Coatings
This protocol describes the preparation of a thin PEGDA hydrogel layer on a glass substrate for two-dimensional cell culture studies.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA), MW 3400 g/mol
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass coverslips
-
3-(Trimethoxysilyl)propyl methacrylate (B99206)
-
UV light source (365 nm)
Procedure:
-
Glass Surface Acrylation: a. Clean glass coverslips by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying with nitrogen. b. Treat the cleaned coverslips with oxygen plasma for 2 minutes to generate hydroxyl groups on the surface. c. Immerse the coverslips in a 2% (v/v) solution of 3-(trimethoxysilyl)propyl methacrylate in toluene for 30 minutes at room temperature. d. Rinse the coverslips with toluene and then ethanol, and dry under a stream of nitrogen. This process creates a reactive acrylate (B77674) surface for covalent attachment of the hydrogel.
-
Hydrogel Precursor Solution Preparation: a. Prepare a 20% (w/v) solution of PEGDA in sterile PBS. b. Add the photoinitiator to the PEGDA solution at a final concentration of 0.5% (w/v). Ensure the photoinitiator is completely dissolved by gentle vortexing. Protect the solution from light.
-
Hydrogel Formation: a. Pipette a small volume (e.g., 50 µL) of the hydrogel precursor solution onto the center of an acrylated glass coverslip. b. Place a non-functionalized coverslip on top to spread the solution into a thin, uniform layer. c. Expose the assembly to UV light (365 nm, ~5-10 mW/cm²) for 1-5 minutes to initiate polymerization. The exact time will depend on the intensity of the UV source and the desired hydrogel stiffness. d. After polymerization, carefully remove the top coverslip. e. Wash the hydrogel-coated coverslip extensively with sterile PBS to remove any unreacted monomers and photoinitiator. f. The hydrogel-coated surface is now ready for cell seeding.
Protocol 2: Surface Modification with RGD Peptides for Enhanced Cell Adhesion
This protocol details the incorporation of the cell-adhesive peptide RGD into a PEGDA hydrogel.
Materials:
-
Acryloyl-PEG-RGD (or other acrylate-modified RGD peptide)
-
PEGDA hydrogel precursor solution (from Protocol 1)
Procedure:
-
Prepare RGD-containing Precursor Solution: a. Dissolve the desired concentration of Acryloyl-PEG-RGD into the PEGDA hydrogel precursor solution prepared in Protocol 1, Step 2. A typical starting concentration is 1-5 mM. b. Gently mix to ensure uniform distribution of the RGD peptide.
-
Hydrogel Formation: a. Follow the hydrogel formation steps (Protocol 1, Step 3) using the RGD-containing precursor solution. b. The resulting hydrogel will have RGD peptides covalently incorporated into the polymer network, presenting adhesion sites for cells.
Protocol 3: Characterization of Modified Surfaces
A. Contact Angle Measurement (Wettability):
-
Place a small droplet (e.g., 5 µL) of deionized water onto the surface of the modified and unmodified material.
-
Use a goniometer or a camera with image analysis software to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.[10][11]
-
A lower contact angle indicates a more hydrophilic surface.
B. Protein Adsorption Quantification (MicroBCA Assay):
-
Incubate the modified and unmodified surfaces in a solution of a model protein (e.g., bovine serum albumin (BSA) or fibrinogen) at a known concentration (e.g., 1 mg/mL in PBS) for a defined period (e.g., 1-2 hours) at 37°C.
-
After incubation, carefully remove the protein solution and gently wash the surfaces multiple times with PBS to remove non-adsorbed protein.
-
To quantify the adsorbed protein, either measure the depletion of protein from the initial solution or lyse the adsorbed protein from the surface using a lysis buffer (e.g., containing SDS).
-
Use a Micro Bicinchoninic Acid (MicroBCA) Protein Assay Kit to determine the protein concentration in the initial solution, the post-incubation solution, or the lysate, following the manufacturer's instructions.[12][13]
-
Calculate the amount of adsorbed protein per unit area of the surface (e.g., in ng/cm²).
Signaling Pathways and Logical Relationships
Integrin-Mediated Cell Adhesion to RGD-Modified EGDA Surfaces
The incorporation of RGD peptides into EGDA hydrogels provides specific binding sites for cell surface receptors called integrins. This interaction is crucial for cell adhesion, survival, and proliferation. The binding of integrins to the RGD motif initiates a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK) and Src family kinases.
Caption: Integrin-mediated signaling cascade initiated by cell adhesion to RGD-functionalized surfaces.
Experimental Workflow for Surface Modification and Analysis
The following diagram illustrates a typical workflow for the surface modification of a material with EGDA and subsequent characterization.
Caption: A generalized workflow for surface modification using EGDA and subsequent analysis.
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of fibrinogen adsorption on PEG-coated polystyrene surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fibrinogen Matrix Deposited on the Surface of Biomaterials Acts as a Natural Anti-Adhesive Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Ethylene glycol diacrylate (EGDA) for Creating Biomimetic Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylene (B1197577) glycol diacrylate (EGDA) and its derivatives, particularly poly(ethylene glycol) diacrylate (PEGDA), are highly versatile synthetic polymers extensively utilized in the fabrication of biomimetic materials.[1][2][3] These hydrogels are attractive for tissue engineering, drug delivery, and 3D bioprinting due to their biocompatibility, tunable mechanical properties, and resistance to non-specific protein adsorption.[2][4][5] This "blank slate" characteristic allows for the precise incorporation of bioactive cues to mimic the native extracellular matrix (ECM) and direct cellular behavior.[2][6] This document provides detailed application notes and experimental protocols for the use of EGDA/PEGDA in creating biomimetic hydrogels.
Applications of EGDA/PEGDA-Based Biomimetic Materials
EGDA and PEGDA have been successfully employed in a variety of biomedical applications:
-
Tissue Engineering: PEGDA hydrogels serve as scaffolds for the regeneration of tissues such as cartilage, bone, and vascular networks.[3][7][8] Their tunable stiffness allows for mimicking the mechanical environment of native tissues, which is crucial for guiding cell differentiation and function.[9][10]
-
3D Bioprinting: PEGDA is a common component in bioinks for 3D bioprinting due to its rapid photocrosslinking capabilities, which enables the fabrication of complex, high-fidelity, cell-laden constructs.[5][11] Combining PEGDA with natural polymers like gelatin methacrylate (B99206) (GelMA) or gellan gum can enhance printability and mechanical integrity.[5][11]
-
Drug Delivery: The porous network of PEGDA hydrogels can be used to encapsulate and provide sustained release of therapeutic agents, such as growth factors and chemotherapy drugs.[1][12][13] The release profile can be tailored by modifying the hydrogel's crosslinking density and degradation characteristics.[1]
-
Cell Culture Platforms: Biomimetic PEGDA hydrogels functionalized with cell adhesion ligands (e.g., RGD peptides) provide controlled environments for studying cell-matrix interactions, cell migration, and morphogenesis.[2][4][6]
Data Presentation: Mechanical Properties of PEGDA Hydrogels
The mechanical properties of PEGDA hydrogels can be tuned by altering various parameters, such as polymer concentration, molecular weight, and the incorporation of co-monomers.
| Parameter Varied | PEGDA Concentration (w/v) | PEGDA Molecular Weight (Da) | Co-monomer/Crosslinker | Elastic/Compressive Modulus | Key Findings | Reference |
| PEGDA Concentration | 10%, 15%, 20% | 2000, 3400, 6000 | Agarose (B213101) (2% or 5%) | Shear Modulus: 25 - 230 kPa; Compressive Modulus: 49 - 661 kPa | Increasing PEGDA concentration significantly increased both shear and compressive moduli. | [9] |
| PEGDA Molecular Weight | 10% | 3400, 6000, 10000, 20000 | - | Not specified in text, but higher MW leads to lower crosslink density and softer gels. | Higher molecular weight PEGDA resulted in increased swelling ratio and mesh size. | [14] |
| Co-monomer (NVP) | 25% | 3400 | N-vinylpyrrolidinone (NVP) | Elastic Modulus: 81 - 1178 kPa | Simultaneous variation in NVP and precursor concentrations allowed for a broad range of tunable stiffness. | [2] |
| Reinforcement (ANFs) | 30% | Not specified | Aramid Nanofibers (ANFs) | Young's Modulus: Pure PEGDA ~0.09 MPa; PEGDA/ANFs (9:1) ~0.17 MPa | The addition of ANFs significantly increased the stiffness of the PEGDA scaffold. | [8] |
Experimental Protocols
Protocol 1: Synthesis of Poly(ethylene glycol) diacrylate (PEGDA)
This protocol describes the synthesis of PEGDA from polyethylene (B3416737) glycol (PEG) and acryloyl chloride.
Materials:
-
Poly(ethylene glycol) (PEG) (e.g., MW 3400, 6000, 8000 g/mol )[4][15]
-
Anhydrous dichloromethane (B109758) (DCM) or Toluene[4][7]
-
Acryloyl chloride[4]
-
2 M Potassium carbonate (K2CO3) solution[7]
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Diethyl ether
-
Argon or Nitrogen gas
Procedure:
-
Vacuum dry the PEG to remove any residual water.[4]
-
Dissolve the dried PEG in anhydrous DCM or toluene (B28343) in a round bottom flask under an inert atmosphere (argon or nitrogen).[4][7]
-
Add a 2-fold molar excess of triethylamine (B128534) with respect to the hydroxyl end-groups of PEG and stir the mixture.[4]
-
Cool the flask in an ice bath.
-
Slowly add a 2-fold molar excess of acryloyl chloride dropwise to the stirring solution.[4]
-
Allow the reaction to proceed for 4-24 hours at room temperature or elevated temperature (e.g., 70°C) under an inert atmosphere.[4][7]
-
After the reaction, wash the mixture with 2 M K2CO3 solution to remove the HCl byproduct.[7]
-
Separate the organic phase and dry it over anhydrous MgSO4 or Na2SO4.
-
Filter the solution to remove the drying agent.
-
Precipitate the PEGDA product by adding the filtered solution to an excess of cold diethyl ether.
-
Collect the precipitate by filtration and dry it under vacuum.
-
The degree of acrylation can be confirmed using 1H NMR spectroscopy by comparing the integration of the peaks corresponding to the acrylate (B77674) protons and the ethylene glycol protons.[15]
Protocol 2: Fabrication of Biomimetic PEGDA Hydrogels via Photopolymerization
This protocol details the fabrication of PEGDA hydrogels containing a cell adhesion peptide (RGD) using a photoinitiator.
Materials:
-
Synthesized PEGDA (e.g., MW 3400 g/mol )
-
Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.4-8.0)[4]
-
Photoinitiator (e.g., Irgacure 2959, LAP)[4]
-
Arg-Gly-Asp (RGD) peptide[4]
-
UV light source (e.g., 365 nm)
-
Sterile molds (e.g., PDMS)
Procedure:
-
Prepare a precursor solution by dissolving PEGDA in buffer to the desired concentration (e.g., 10-20% w/v).[4][9]
-
Add the photoinitiator to the precursor solution at a concentration of 0.05-0.1% (w/v).[4][9] Ensure it dissolves completely, protecting the solution from light.
-
Add the RGD peptide to the precursor solution to the desired final concentration (e.g., 1-20 mM).[4]
-
Pipette the precursor solution into sterile molds of the desired shape and thickness.
-
Expose the solution to UV light for a specific duration and intensity to initiate photopolymerization. The exposure time and intensity will depend on the photoinitiator concentration, precursor solution concentration, and desired mechanical properties.[2]
-
After polymerization, carefully remove the hydrogels from the molds.
-
Swell the hydrogels in sterile PBS or cell culture medium for 24 hours to remove any unreacted components and to reach equilibrium swelling.[7]
Protocol 3: In Vitro Biocompatibility and Cell Culture on PEGDA Hydrogels
This protocol describes how to assess the biocompatibility of the fabricated hydrogels by seeding them with cells.
Materials:
-
Fabricated PEGDA hydrogels
-
Cell line of interest (e.g., fibroblasts, endothelial cells)[7][8]
-
Complete cell culture medium
-
Live/Dead viability/cytotoxicity assay kit
-
96-well plates
-
MTT or MTS reagent for proliferation assay[8]
Procedure:
-
Sterilize the swollen PEGDA hydrogels by exposing them to UV light or by washing with 70% ethanol (B145695) followed by sterile PBS washes.
-
Place the sterile hydrogels into the wells of a multi-well plate.
-
Seed cells onto the surface of the hydrogels at a desired density (e.g., 1x10^5 cells/well in a 96-well plate).[8]
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2), changing the medium every 2-3 days.
-
Cell Viability Assessment: At desired time points (e.g., 1, 3, 7 days), use a Live/Dead assay kit according to the manufacturer's instructions to visualize viable and non-viable cells on the hydrogel using fluorescence microscopy.
-
Cell Proliferation Assessment: At desired time points, perform an MTT or MTS assay.[8] a. Remove the culture medium and add fresh medium containing the MTT/MTS reagent to each well. b. Incubate for the recommended time (typically 2-4 hours). c. Measure the absorbance at the appropriate wavelength using a plate reader. d. Normalize the absorbance values to a control (e.g., cells on tissue culture plastic or a baseline time point) to determine relative cell proliferation.
Mandatory Visualizations
Caption: Workflow for biomimetic hydrogel fabrication and cell culture.
Caption: RGD-Integrin signaling for cell adhesion on PEGDA hydrogels.
References
- 1. Biocompatibility and thermodynamic properties of PEGDA and two of its copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective Tuning of Ligand Incorporation and Mechanical Properties in Visible Light Photopolymerized Poly(ethylene glycol) Diacrylate Hydrogels Dictates Cell Adhesion and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemically and topographically engineered poly(ethylene glycol) diacrylate hydrogels with biomimetic characteristics as substrates for human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3D Bioprinted Chondrogenic Gelatin Methacrylate-Poly(ethylene glycol) Diacrylate Composite Scaffolds for Intervertebral Disc Restoration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micropatterning of Poly(Ethylene Glycol) Diacrylate Hydrogels with Biomolecules to Regulate and Guide Endothelial Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jmeche.uitm.edu.my [jmeche.uitm.edu.my]
- 9. Tuning mechanical performance of poly(ethylene glycol) and agarose interpenetrating network hydrogels for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.tue.nl [pure.tue.nl]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Polyethylene Glycol Diacrylate/Acrylic Acid Nanoparticles as Nanocarriers for the Controlled Delivery of Doxorubicin to Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Polythis compound/Acrylic Acid Nanoparticles as Nanocarriers for the Controlled Delivery of Doxorubicin to Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering [mdpi.com]
- 15. Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethylene Glycol Diacrylate in the Development of Biosensors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethylene Glycol Diacrylate (EGDA) in the development of biosensors. EGDA is a versatile crosslinking agent that can be used to form hydrogels, which serve as excellent matrices for the immobilization of biorecognition elements. These hydrogel-based biosensors offer several advantages, including high sensitivity, biocompatibility, and the potential for miniaturization.
Overview of EGDA in Biosensors
Poly(ethylene glycol) diacrylate (PEGDA) hydrogels are formed by the photopolymerization of PEGDA monomers. These hydrogels are hydrophilic, porous, and can be easily functionalized, making them ideal for entrapping or covalently binding a variety of biorecognition molecules such as enzymes, antibodies, and nucleic acids.[1][2] The three-dimensional structure of the hydrogel provides a stable and hydrated environment that helps to maintain the activity of the immobilized biomolecules.[3]
The properties of the EGDA hydrogel, such as pore size, swelling ratio, and mechanical strength, can be tuned by varying the molecular weight of the PEGDA and the concentration of the monomer solution.[4] This tunability allows for the optimization of the biosensor for specific applications.
Applications of EGDA-Based Biosensors
EGDA-based hydrogels have been successfully employed in the development of a wide range of biosensors for the detection of various analytes.
Enzymatic Biosensors
Enzymatic biosensors utilize the high specificity of enzymes to detect their corresponding substrates. EGDA hydrogels provide an excellent matrix for immobilizing enzymes while maintaining their catalytic activity.
-
Glucose Biosensors: A common application is in the development of glucose biosensors, where glucose oxidase (GOx) is entrapped within the EGDA hydrogel. The enzymatic reaction between glucose and GOx produces hydrogen peroxide, which can be detected electrochemically or optically.
-
Lactate (B86563) Biosensors: Similarly, lactate oxidase can be immobilized in an EGDA hydrogel for the detection of lactate, an important biomarker in clinical diagnostics and sports medicine.[5]
Immunosensors
Immunosensors are based on the specific binding between an antibody and its antigen. EGDA hydrogels can be functionalized to covalently bind antibodies, creating a stable and sensitive sensing platform.
-
Protein Detection: Antibodies specific to a target protein can be immobilized within an EGDA hydrogel. The binding of the target protein can be detected using various transduction methods, including electrochemical impedance spectroscopy (EIS) and optical techniques.[6][7]
Optical Biosensors
EGDA hydrogels are optically transparent, making them well-suited for the development of optical biosensors.
-
pH Sensors: pH-sensitive dyes can be incorporated into an EGDA hydrogel. Changes in pH cause a change in the optical properties of the dye, which can be measured to determine the pH of the sample.[8][9]
-
Ion Sensing: By incorporating ion-specific recognition elements, EGDA-based optical sensors can be developed for the detection of metal ions. For instance, silver nanoparticles doped into a PEGDA hydrogel have been used for the optical detection of mercury ions.
Quantitative Data Presentation
The performance of various EGDA-based biosensors is summarized in the tables below for easy comparison.
Table 1: Performance of EGDA-Based Enzymatic Biosensors
| Analyte | Biorecognition Element | Detection Method | Linear Range | Limit of Detection (LOD) | Sensitivity | Reference |
| Glucose | Glucose Oxidase | Electrochemical | 0.01–8 mM | - | 96.1 μA·mM⁻¹·cm⁻² | [10] |
| Lactate | Lactate Oxidase | Electrochemical | 10 µM–25 mM | 17 µM | 40.6 µA·mM⁻¹·cm⁻² | [11] |
Table 2: Performance of EGDA-Based Affinity Biosensors
| Analyte | Biorecognition Element | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| SARS-CoV-2 N protein | Antibody | Electrochemical Impedance Spectroscopy | up to 10 ng/mL | 0.1 ng/mL | [6] |
| Staphylococcal enterotoxin B (SEB) | Antibody | Fluorescence Immunoassay | 0 - 1.0 µg/mL | - | [12] |
Table 3: Performance of EGDA-Based Optical Biosensors
| Analyte | Recognition Principle | Detection Method | Linear Range | Sensitivity | Reference |
| pH | pH-sensitive hydrogel swelling | Fiber Bragg Grating Wavelength Shift | pH 2-10 | -0.41 nm/pH | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development of EGDA-based biosensors.
Protocol for Fabrication of an EGDA Hydrogel
This protocol describes the general procedure for preparing a PEGDA hydrogel using photopolymerization.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) (specify molecular weight, e.g., 700 g/mol )
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a precursor solution by dissolving PEGDA in PBS to the desired concentration (e.g., 20% w/v).
-
Add the photoinitiator to the precursor solution at a suitable concentration (e.g., 0.5% w/v).
-
Vortex the solution until the photoinitiator is completely dissolved.
-
Pipette the precursor solution into a mold of the desired shape and thickness.
-
Expose the solution to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization (e.g., 5-10 minutes). The exact time will depend on the UV intensity and the photoinitiator concentration.
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS to remove any unreacted monomers and photoinitiator.
EGDA hydrogel fabrication workflow.
Protocol for Enzyme Immobilization in an EGDA Hydrogel
This protocol details the entrapment of an enzyme within a PEGDA hydrogel during polymerization.
Materials:
-
Enzyme solution (e.g., Glucose Oxidase in PBS)
-
PEGDA
-
Photoinitiator
-
PBS, pH 7.4
Procedure:
-
Prepare the PEGDA precursor solution as described in Protocol 4.1, but do not add the photoinitiator yet.
-
To the precursor solution, add the enzyme solution to achieve the desired final enzyme concentration. Gently mix to ensure homogeneity without denaturing the enzyme.
-
Add the photoinitiator to the enzyme-containing precursor solution and mix gently.
-
Follow steps 4-7 from Protocol 4.1 to polymerize the hydrogel and wash it.
Enzyme immobilization workflow.
Protocol for Antibody Immobilization on an EGDA Hydrogel
This protocol describes the covalent immobilization of antibodies onto a pre-formed EGDA hydrogel.
Materials:
-
Pre-formed EGDA hydrogel
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Antibody solution in PBS
-
Ethanolamine or other blocking agent
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
-
PBS, pH 7.4
Procedure:
-
Activate the carboxyl groups on the hydrogel surface by immersing it in a solution of EDC and NHS in MES buffer for a specified time (e.g., 15-30 minutes).
-
Rinse the hydrogel with PBS to remove excess EDC and NHS.
-
Immediately immerse the activated hydrogel in the antibody solution and incubate to allow for covalent bond formation between the activated carboxyl groups and the amine groups of the antibody.
-
After incubation, wash the hydrogel thoroughly with PBS to remove any non-covalently bound antibodies.
-
Block any remaining active sites on the hydrogel surface by incubating with a blocking agent like ethanolamine.
-
Wash the hydrogel again with PBS before use.
Antibody immobilization process.
Signaling Pathways and Experimental Workflows
The signaling in EGDA-based biosensors depends on the specific recognition event and the transduction mechanism.
Electrochemical Biosensor Signaling Pathway
In an enzymatic electrochemical biosensor, the enzyme catalyzes a reaction that produces or consumes an electroactive species. For example, in a glucose biosensor, glucose oxidase catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then electrochemically oxidized or reduced at the electrode surface, generating a current that is proportional to the glucose concentration.
Electrochemical signaling pathway.
Optical Biosensor Experimental Workflow
For an optical biosensor, the binding of the analyte to the biorecognition element causes a change in the optical properties of the sensing layer. This could be a change in fluorescence, absorbance, or refractive index. The experimental workflow involves incubating the sensor with the sample and then measuring the change in the optical signal using a suitable instrument, such as a spectrophotometer or a fluorometer.
Optical biosensor workflow.
Conclusion
This compound is a highly versatile and valuable material for the development of a wide array of biosensors. The ability to tailor the properties of EGDA hydrogels allows for the optimization of sensor performance for specific applications in research, diagnostics, and drug development. The protocols and data presented in this document provide a solid foundation for researchers and scientists to explore and expand the use of EGDA in their biosensing applications.
References
- 1. Hydrogel microparticles for biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a biostable replacement for PEGDA hydrogels. | Semantic Scholar [semanticscholar.org]
- 5. Holographic lactate sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical Impedance-Based Biosensors for the Label-Free Detection of the Nucleocapsid Protein from SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges of electrochemical impedance spectroscopy in protein biosensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fabrication and Characterization of Flexible pH Sensors Based on Pulsed Laser-Ablated Graphene/MoS2 Interdigitated Electrodes | MDPI [mdpi.com]
- 9. Development of Optical Sensors Based on Neutral Red Absorbance for Real-Time pH Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Comprehensive Review of Advanced Lactate Biosensor Materials, Methods, and Applications in Modern Healthcare [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to prevent premature polymerization of Ethylene glycol diacrylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of Ethylene Glycol Diacrylate (EGDA) during their experiments.
Troubleshooting Guide
Issue: My this compound (EGDA) appears viscous, hazy, or has solidified in the container.
Possible Cause: Premature polymerization has occurred.
Troubleshooting Steps:
-
Do not use the material. Once polymerization has initiated, it is often uncontrollable and the material is no longer suitable for use.
-
Review storage and handling procedures. Cross-reference your current practices with the recommended guidelines below to identify any potential deviations.
-
Check the expiration date. While not always provided, if a retest or expiration date is available on the Certificate of Analysis (COA), ensure it has not passed.[1]
-
Inspect for contaminants. Visually check for any foreign particles or discoloration that might indicate contamination.
-
Verify inhibitor levels. If you have the capability, test the concentration of the inhibitor (e.g., MEHQ) to ensure it is within the specified range.
Issue: My experiment that uses EGDA is failing, and I suspect the monomer is the problem.
Possible Cause: Partial or low levels of polymerization in the EGDA, which may not be visually apparent.
Troubleshooting Steps:
-
Perform a stability check. Use a fresh, unopened container of EGDA for your next experiment to see if the issue persists.
-
Test for the presence of polymer. A simple method is to observe if the liquid phase becomes hazy when heated under controlled conditions, which indicates the presence of polymer.
-
Quantify inhibitor concentration. Use analytical methods such as UV-Vis spectrophotometry to determine the level of MEHQ or other inhibitors. A depleted inhibitor level is a strong indicator of instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of EGDA?
A1: The premature polymerization of EGDA, a diacrylate monomer, is a free-radical chain reaction that can be initiated by several factors:
-
Heat: Elevated temperatures significantly accelerate the rate of polymerization.
-
Light: UV radiation can trigger the formation of free radicals, initiating polymerization.
-
Contamination: Impurities such as dust, metals (like iron from rust), strong acids, bases, and oxidizing agents can act as catalysts or initiators.
-
Depletion of Inhibitor: The inhibitor, added to the monomer to scavenge free radicals, can be consumed over time, especially under improper storage conditions.
-
Absence of Oxygen: Common inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) require the presence of dissolved oxygen to be effective.
Q2: What is the role of an inhibitor and why is it important?
A2: An inhibitor is a chemical compound added to reactive monomers like EGDA to prevent spontaneous polymerization. The most common inhibitor for acrylates is hydroquinone monomethyl ether (MEHQ). MEHQ works by reacting with and neutralizing free radicals that would otherwise initiate the polymerization chain reaction. It is crucial for the safe storage, transport, and handling of the monomer. The effectiveness of phenolic inhibitors like MEHQ is dependent on the presence of dissolved oxygen.
Q3: What are the ideal storage conditions for EGDA?
A3: To maximize the shelf life of EGDA and prevent premature polymerization, it is critical to adhere to the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store below 38°C (100°F).[2][3] Some sources recommend refrigeration (e.g., 2-8°C).[1] | Lower temperatures slow down the rate of spontaneous polymerization and inhibitor consumption. |
| Light | Store in a dark place, away from direct sunlight.[4][5] | Prevents UV-induced polymerization. |
| Atmosphere | Maintain a headspace of air (oxygen) in the container.[2][5] Do not blanket with inert gas like nitrogen.[2][5] | Oxygen is required for the MEHQ inhibitor to function effectively. |
| Container | Store in the original, tightly sealed container.[2][3] | Prevents contamination and evaporation of the monomer or inhibitor. |
| Inhibitor Level | Monitor inhibitor content. Typical MEHQ levels for storage are between 10 and 300 ppm. | Ensures there is a sufficient amount of inhibitor to scavenge free radicals. |
Q4: How should I handle EGDA in the laboratory to avoid polymerization?
A4: Proper handling is crucial to prevent premature polymerization during your experiments.
-
Work in a well-ventilated area. [4]
-
Avoid high temperatures. If heating is necessary to reduce viscosity, do not exceed 60°C (140°F) for a limited time (e.g., not more than 24 hours).[2] Use a water bath or hot room rather than localized heat sources.[2]
-
Use clean equipment. Ensure all glassware, syringes, and other equipment are free from contaminants.
-
Minimize exposure to light. Use opaque or amber-colored containers and avoid prolonged exposure to ambient light.
-
Wear appropriate Personal Protective Equipment (PPE) , including gloves, goggles, and a lab coat.[4]
Q5: Can I remove the inhibitor from EGDA before my experiment?
A5: Yes, the inhibitor can be removed if it interferes with your polymerization process. A common method is to pass the monomer through a column packed with activated alumina. However, once the inhibitor is removed, the EGDA is highly susceptible to polymerization and should be used immediately. Store inhibitor-free monomer at low temperatures (e.g., in a freezer) for a very short period (days to a few weeks) and use it as soon as possible.
Experimental Protocols
Protocol 1: Determination of MEHQ Inhibitor Concentration (Adapted from ASTM D3125)
This method is a colorimetric determination of the Monomethyl Ether of Hydroquinone (MEHQ) concentration in colorless monomeric acrylate (B77674) esters.
1. Summary of Method: MEHQ reacts with nitrous acid (from sodium nitrite (B80452) in an acidic medium) to form a yellow nitroso compound. The intensity of the yellow color, which is proportional to the MEHQ concentration, is measured using a spectrophotometer at 420 nm.
2. Apparatus:
-
Spectrophotometer capable of measuring absorbance at 420 nm.
-
Volumetric flasks (50 mL and 100 mL).
-
Pipettes.
3. Reagents:
-
Glacial Acetic Acid.
-
Sodium Nitrite (NaNO₂) solution (2% w/v in deionized water).
-
MEHQ standard solution (e.g., 0.1 g of MEHQ in 100 mL of glacial acetic acid).
4. Calibration:
-
Prepare a series of standard solutions by diluting the MEHQ standard solution with glacial acetic acid to cover the expected concentration range of your sample.
-
To 10 mL of each standard in a 50 mL volumetric flask, add 20 mL of glacial acetic acid.
-
Add 1 mL of the 2% NaNO₂ solution, dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes.
-
Measure the absorbance of each standard at 420 nm against a blank (glacial acetic acid without MEHQ).
-
Plot a calibration curve of absorbance versus MEHQ concentration.
5. Procedure:
-
Weigh an appropriate amount of the EGDA sample into a 50 mL volumetric flask containing 20 mL of glacial acetic acid.
-
Add 1 mL of the 2% NaNO₂ solution, dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes.
-
Measure the absorbance of the sample solution at 420 nm.
-
Determine the MEHQ concentration in your sample by comparing its absorbance to the calibration curve.
Protocol 2: Accelerated Stability Testing of EGDA
This protocol provides a method to assess the stability of EGDA under accelerated aging conditions.
1. Objective: To determine the tendency of EGDA to polymerize when subjected to elevated temperatures.
2. Apparatus:
-
Oven capable of maintaining a constant temperature (e.g., 60°C ± 2°C).
-
Test tubes with loose-fitting caps (B75204) (to prevent pressure buildup but limit evaporation).
-
Viscometer or a method to observe changes in clarity (e.g., a light box).
3. Procedure:
-
Place a known volume (e.g., 10 mL) of the EGDA sample into a clean, dry test tube.
-
Place a control sample (a fresh, unopened batch of EGDA) in another test tube.
-
Place the test tubes in the oven at a constant elevated temperature (e.g., 60°C).
-
At regular intervals (e.g., every 24 hours), remove the test tubes from the oven and allow them to cool to room temperature.
-
Visually inspect the samples for any signs of polymerization, such as increased viscosity, haziness, or the formation of a solid gel.
-
(Optional) Measure the viscosity of the samples at each time point. A significant increase in viscosity indicates polymerization.
-
The time taken for the sample to show signs of polymerization is an indicator of its stability.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. kelid1.ir [kelid1.ir]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. img.antpedia.com [img.antpedia.com]
- 5. ACCELERATED THERMAL AGEING OF ACRYLIC COPOLYMERS, CYCLOHEXANONE-BASED AND UREA-ALDEHYDE RESINS USED IN PAINTINGS CONSERVATION | Mediterranean Archaeology and Archaeometry [maajournal.com]
Technical Support Center: Enhancing the Mechanical Strength of Ethylene Glycol Diacrylate (EGDA) Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethylene Glycol Diacrylate (EGDA) polymers. The following sections address common challenges encountered during experimentation and offer solutions to improve the mechanical properties of your polymers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My EGDA polymer is extremely brittle and fractures easily. How can I improve its toughness and reduce brittleness?
Brittleness in EGDA polymers is a common issue, often stemming from a high crosslinking density. To enhance toughness, you can employ several strategies:
-
Optimize Crosslinking Density: While a high crosslinking density increases stiffness, it can lead to brittleness. A slight reduction in the EGDA concentration or the introduction of a monofunctional acrylate (B77674) monomer can decrease the crosslinking density and improve toughness.
-
Copolymerization: Introduce a flexible monomer to create a copolymer with EGDA. Monomers with longer, more flexible chains can interrupt the rigid network of the EGDA polymer, thereby increasing toughness.
-
Incorporate Toughening Agents: The addition of toughening agents, such as rubber particles or elastomeric phases, can help absorb and dissipate energy upon impact, making the polymer less prone to fracture.
-
Create an Interpenetrating Polymer Network (IPN): An IPN consists of two or more independent polymer networks that are physically entangled. By synthesizing a "soft" network within the more rigid EGDA network, you can significantly enhance the overall toughness and energy absorption of the material.
Q2: I need to increase the tensile strength and stiffness (Young's Modulus) of my EGDA polymer. What methods are most effective?
Increasing the tensile strength and stiffness of EGDA polymers can be achieved through the following techniques:
-
Increase Crosslinking Density: A higher concentration of EGDA will lead to a more densely crosslinked polymer network, which generally increases both tensile strength and Young's modulus. However, be mindful of the trade-off with increased brittleness.
-
Incorporate Nanofillers to Create a Nanocomposite: The addition of high-strength nanofillers can significantly reinforce the polymer matrix. Materials like graphene oxide, carbon nanotubes, and nanocellulose have been shown to improve the mechanical properties of polymers. Proper dispersion of these nanofillers is critical for achieving optimal reinforcement.
-
Post-Curing/Thermal Curing: Subjecting the cured EGDA polymer to a post-curing process at an elevated temperature can promote further crosslinking and enhance the mechanical properties.
Q3: My nanofillers are agglomerating in the EGDA resin, leading to poor mechanical properties. How can I improve their dispersion?
Achieving a uniform dispersion of nanofillers is crucial for effective reinforcement. Here are some strategies to prevent agglomeration:
-
Surface Modification of Nanoparticles: The surface of the nanoparticles can be chemically modified to improve their compatibility with the EGDA resin. This can involve grafting polymer chains onto the nanoparticle surface that are similar in chemical nature to the EGDA matrix.
-
Use of Surfactants or Dispersing Agents: Surfactants can be used to coat the surface of the nanoparticles, preventing them from clumping together.
-
Sonication: High-power ultrasonication is a common method to break up nanoparticle agglomerates and disperse them in the resin.
-
High-Shear Mixing: Mechanical mixing at high speeds can also aid in the dispersion of nanoparticles.
Q4: Can post-polymerization treatments enhance the mechanical strength of my EGDA polymer?
Yes, post-polymerization treatments can be very effective. The most common method is annealing , which involves heating the polymer to a temperature below its melting point and then slowly cooling it down. This process can:
-
Relieve Internal Stresses: Stresses can be introduced during the polymerization process, creating weak points in the material. Annealing allows the polymer chains to relax and rearrange into a more stable, lower-energy state.
-
Increase Crystallinity: For semi-crystalline polymers, annealing can promote the growth of crystalline regions, which can lead to an increase in stiffness and tensile strength.
Quantitative Data Summary
The following tables summarize the impact of different techniques on the mechanical properties of acrylate-based polymers.
Table 1: Effect of Crosslinker (EGDA) Concentration on Compressive Modulus of PEGDA Hydrogels
| Total Polymer Concentration (wt%) | Compressive Modulus (MPa) |
| 20 | 0.4 ± 0.02 |
| 40 | 1.6 ± 0.2 |
Data adapted from a study on PEGDA blends, demonstrating the significant increase in modulus with higher polymer (and thus crosslinker) concentration.
Table 2: Effect of Post-Curing Temperature on Flexural Strength of a 3D Printed Dental Resin
| Post-Curing Temperature (°C) | Post-Curing Time (min) | Flexural Strength (MPa) |
| 40 | 15 | 100.70 ± 6.65 |
| 60 | 15 | 115.00 ± 10.55 |
| 80 | 15 | 121.35 ± 8.70 |
| 80 | 90 | 145.13 ± 8.73 |
| 80 | 120 | 147.48 ± 5.82 |
This data illustrates that both post-curing temperature and time can significantly improve the flexural strength of a photopolymer.
Experimental Protocols
Protocol 1: Preparation of an EGDA-based Nanocomposite with Graphene Oxide (GO)
Objective: To improve the tensile strength and Young's modulus of an EGDA polymer by incorporating graphene oxide.
Materials:
-
This compound (EGDA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Graphene oxide (GO)
-
Solvent for GO dispersion (e.g., N,N-Dimethylformamide - DMF)
Procedure:
-
GO Dispersion:
-
Disperse the desired amount of GO (e.g., 0.1 - 1.0 wt%) in DMF.
-
Sonicate the mixture for 1-2 hours in an ice bath to prevent overheating.
-
-
Resin Formulation:
-
Add the GO/DMF dispersion to the EGDA monomer.
-
Stir the mixture vigorously for 30 minutes.
-
Add the photoinitiator (e.g., 1-2 wt%) to the mixture and continue stirring for another 15 minutes in a dark environment.
-
-
Solvent Evaporation:
-
Place the mixture in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to evaporate the DMF. The time required will depend on the volume of the mixture.
-
-
Casting and Curing:
-
Pour the resulting nanocomposite resin into a mold of the desired shape.
-
Cure the resin under a UV lamp (365 nm) for a specified time until fully solidified. The curing time will depend on the power of the UV lamp and the thickness of the sample.
-
-
Post-Curing:
-
For optimal properties, post-cure the sample in an oven at a temperature below its glass transition temperature (e.g., 80-100 °C) for 1-2 hours.
-
Protocol 2: Synthesis of an EGDA-based Interpenetrating Polymer Network (IPN) for Enhanced Toughness
Objective: To improve the fracture toughness of an EGDA polymer by creating a semi-IPN with a softer, more flexible polymer.
Materials:
-
This compound (EGDA)
-
Photoinitiator for EGDA
-
A flexible, linear polymer (e.g., Poly(vinyl acetate) - PVAc)
-
A suitable solvent (e.g., Acetone)
-
A crosslinker and initiator for the second network if a full IPN is desired.
Procedure:
-
First Network Precursor Solution:
-
Dissolve the linear polymer (PVAc) in acetone (B3395972) to form a homogeneous solution.
-
Add EGDA and the photoinitiator to the PVAc solution and stir until a clear, uniform mixture is obtained.
-
-
Casting and Curing the First Network:
-
Cast the mixture onto a glass plate or into a mold.
-
Allow the solvent to evaporate in a fume hood.
-
Cure the film under a UV lamp to form the crosslinked EGDA network, entrapping the linear PVAc chains. This creates a semi-IPN.
-
-
(Optional) Formation of a Full IPN:
-
If a full IPN is desired, the first network would need to be swollen with a second monomer, crosslinker, and initiator, followed by a second curing step (thermal or UV, depending on the initiator system).
-
-
Drying and Characterization:
-
Dry the resulting IPN film under vacuum to remove any residual solvent.
-
Characterize the mechanical properties (tensile strength, elongation at break, toughness) using a universal testing machine.
-
Visualizations
Caption: Troubleshooting workflow for brittle EGDA polymers.
Caption: Impact of nanoparticle dispersion on mechanical properties.
Technical Support Center: Optimizing Photoinitiator Concentration for Ethylene Glycol Diacrylate (EGDA) Photopolymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing photoinitiator concentration for ethylene (B1197577) glycol diacrylate (EGDA) photopolymerization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental principle of EGDA photopolymerization?
A1: EGDA photopolymerization is a process that uses light to convert a liquid monomer (EGDA) into a solid polymer.[1] This is achieved by adding a photoinitiator to the liquid EGDA. When exposed to light of a specific wavelength (typically UV), the photoinitiator absorbs the light energy and generates reactive species called free radicals.[2] These free radicals then initiate a chain reaction, causing the acrylate (B77674) groups of the EGDA monomers to link together and form a cross-linked polymer network.[2][3]
Q2: My EGDA polymer is not curing completely and remains sticky. What are the likely causes?
A2: Incomplete curing, often resulting in a tacky or sticky surface, can be attributed to several factors:
-
Insufficient Light Exposure: The UV light source may not be powerful enough, or the exposure time may be too short to generate enough free radicals for complete polymerization.[4]
-
Incorrect Photoinitiator Concentration: Both too low and too high concentrations of photoinitiator can lead to incomplete curing. Too little results in insufficient radical generation, while too much can cause excessive light absorption at the surface, preventing light from penetrating deeper into the sample (a phenomenon known as the "inner filter effect").[5][6]
-
Oxygen Inhibition: Oxygen present in the atmosphere can quench the free radicals, terminating the polymerization process prematurely, especially at the surface.[7]
-
Thick Polymer Layers: If the EGDA resin layer is too thick, the UV light may not penetrate through the entire depth, leaving the lower portions uncured.[4]
Q3: How does the concentration of the photoinitiator affect the final properties of the EGDA polymer?
A3: The concentration of the photoinitiator is a critical parameter that significantly influences the final mechanical properties and the overall quality of the cured polymer.[8]
-
Low Concentration: A low photoinitiator concentration may lead to a low degree of conversion, resulting in a softer polymer with inferior mechanical properties due to a less dense cross-linked network.[8]
-
Optimal Concentration: At an optimal concentration, there is a balance between light absorption and penetration, leading to a high degree of conversion throughout the polymer, maximizing its mechanical strength and hardness.[9][10]
-
High Concentration: An excessively high concentration can lead to a rapid polymerization at the surface, which blocks light from reaching deeper layers, resulting in incomplete curing and a brittle surface with a soft interior.[5][11] It can also lead to increased yellowing of the final product.
Q4: I've noticed a yellow discoloration in my cured EGDA polymer. What causes this and how can it be minimized?
A4: Yellowing of photopolymers is often associated with the photoinitiator and its byproducts after light exposure. Some photoinitiators are inherently more prone to causing yellowing. To minimize this:
-
Optimize Photoinitiator Concentration: Use the lowest effective concentration of the photoinitiator.
-
Select an Appropriate Photoinitiator: Some photoinitiators, like TPO (diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), are known for their non-yellowing properties.[12]
-
Control Light Exposure: Avoid excessive exposure to UV light beyond what is necessary for complete curing.
Q5: How can I determine the optimal photoinitiator concentration for my specific experimental setup?
A5: The optimal photoinitiator concentration is dependent on several factors including the light source intensity, the thickness of the sample, and the desired properties of the final polymer. A systematic approach is recommended:
-
Literature Review: Start with concentrations reported in the literature for similar applications and experimental conditions.
-
Concentration Series: Prepare a series of EGDA formulations with varying photoinitiator concentrations (e.g., 0.1%, 0.5%, 1%, 2% by weight).
-
Characterization: Cure each formulation under identical conditions and characterize the resulting polymers for properties such as degree of conversion (using FTIR), hardness, and mechanical strength.
-
Analysis: The optimal concentration will be the one that provides the best balance of desired properties.
Experimental Protocols and Data
Protocol for Determining Degree of Conversion using FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a common method to quantify the extent of polymerization by monitoring the disappearance of the carbon-carbon double bond (C=C) peak of the acrylate group.[13][14]
Materials and Equipment:
-
EGDA monomer
-
Photoinitiator
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
UV light source
-
Micropipettes
-
Glass slides
Procedure:
-
Prepare the EGDA and photoinitiator mixture at the desired concentration.
-
Obtain a background spectrum on the clean ATR crystal.
-
Place a small drop of the uncured liquid resin onto the ATR crystal.
-
Record the FTIR spectrum of the uncured sample. The characteristic peak for the acrylate C=C bond is typically found around 1635 cm⁻¹. The carbonyl C=O peak at approximately 1720 cm⁻¹ can be used as an internal reference as it does not participate in the reaction.[13]
-
Expose the sample on the ATR crystal to the UV light source for a specific duration.
-
Immediately record the FTIR spectrum of the cured sample.
-
The degree of conversion (DC) can be calculated using the following formula:
DC (%) = [1 - (Area of C=C peak after curing / Area of C=O peak after curing) / (Area of C=C peak before curing / Area of C=O peak before curing)] * 100[13]
Troubleshooting Flowchart
References
- 1. in-vision.at [in-vision.at]
- 2. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shopeverbeam.com [shopeverbeam.com]
- 5. princeton.edu [princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. forum.formlabs.com [forum.formlabs.com]
- 8. Biomechanical Performances of Networked Polythis compound: Effect of Photoinitiator Concentration, Temperature, and Incubation Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Defining Optimal Concentration of Photoinitiators in Dental Composites IADR Abstract Archives [iadr.abstractarchives.com]
- 10. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jnfuturechemical.com [jnfuturechemical.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Minimizing unreacted monomer in final EGDA polymer networks
Welcome to the technical support center for the optimization of ethylene (B1197577) glycol dimethacrylate (EGDA) polymer networks. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to minimizing unreacted monomer in your final polymer networks. High residual monomer content can compromise the biocompatibility, mechanical properties, and overall performance of your materials.
Troubleshooting Guide: High Residual EGDA Monomer
High levels of unreacted EGDA monomer are a common issue that can often be resolved by systematically evaluating and optimizing your experimental parameters. This guide will walk you through potential causes and solutions.
Problem: My final EGDA polymer network has a high concentration of unreacted monomer.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Incomplete Polymerization | An incomplete reaction is the most direct cause of high residual monomer.[1] Several factors can contribute to this. |
| Insufficient Initiator Concentration | The concentration of the initiator is critical for polymerization kinetics.[1] An inadequate amount of initiator can result in incomplete polymerization. Conversely, an excessively high concentration might not lead to higher conversion and can result in shorter polymer chains.[1][2] Action: Review the initiator concentration in your protocol and compare it with established literature values for similar EGDA polymerization systems. Consider a stepwise increase in the initiator concentration in subsequent experiments.[1] |
| Inappropriate Polymerization Temperature | The reaction temperature directly influences the rate of initiator decomposition and the propagation of the polymer chains.[1][3] A temperature that is too low will lead to a slow reaction and potentially incomplete conversion within the given time.[1] Action: Ensure your reaction is conducted at the recommended temperature for your specific initiator. If conversion remains low, a moderate increase in temperature can enhance the polymerization rate.[1] However, be aware that excessively high temperatures can cause side reactions or polymer degradation.[1] |
| Insufficient Polymerization Time | The polymerization reaction must be allowed to proceed for a sufficient duration to achieve high monomer conversion.[1] Action: If you suspect incomplete conversion, extend the polymerization time.[1] It is advisable to monitor monomer conversion at different time points using analytical techniques like ¹H NMR or HPLC to determine the optimal reaction duration for your specific system.[1] |
| Oxygen Inhibition | For photopolymerization, the presence of oxygen can inhibit the reaction by reacting with free radicals to form less reactive peroxide species, which slows down or prevents polymerization. Action: Ensure your reaction setup is properly deoxygenated before and during polymerization. This can be achieved by purging with an inert gas like nitrogen or argon. |
| Ineffective Post-Polymerization Processing | Post-curing and purification steps are crucial for reducing the final residual monomer content. |
| Inadequate Post-Cure Treatment | Post-cure heating can significantly reduce the amount of unreacted monomer by providing additional energy to drive the polymerization of remaining monomers.[4][5][6] Action: Implement a post-cure heating step after the initial polymerization. Studies have shown that even a low-temperature post-cure (e.g., 50°C) can lead to a significant reduction in residual monomer.[4][6] Post-cure heating at 75°C and above has been shown to result in the lowest amounts of unreacted monomer.[4][5][6] |
| Inefficient Purification | If your experimental design allows, purification steps like solvent extraction or precipitation can remove trapped, unreacted monomer. Action: For non-crosslinked or lightly crosslinked polymers, consider purification methods such as precipitation. This involves dissolving the polymer in a good solvent and then adding it to a large volume of a non-solvent to precipitate the polymer, leaving the monomer in solution.[1] For hydrogels, swelling in a suitable solvent can help leach out unreacted monomer. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence the efficiency of EGDA polymerization?
A1: The efficiency of EGDA polymerization is influenced by several factors, including:
-
Initiator Type and Concentration: The choice of initiator (photoinitiator or thermal initiator) and its concentration significantly impact the polymerization rate and efficiency.[3][7]
-
Monomer Concentration: Higher monomer concentrations generally lead to a faster polymerization rate.[3]
-
Temperature: Temperature affects the rate of initiator decomposition and monomer mobility, thus influencing the overall polymerization rate.[3][8]
-
Curing Time: Sufficient time is necessary for the reaction to proceed to a high degree of conversion.[9][10][11]
-
Presence of Inhibitors: Inhibitors, often added to monomers for stability during storage, can slow down or prevent polymerization if not effectively removed or consumed.[12] Oxygen can also act as an inhibitor in free-radical polymerization.[13]
Q2: How can I quantify the amount of unreacted EGDA monomer in my polymer network?
A2: Several analytical techniques can be used to quantify residual EGDA monomer:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common and sensitive method for quantifying residual monomers.[4][5][6][14] It requires extracting the monomer from the polymer matrix.[14]
-
Gas Chromatography (GC): GC, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is another powerful technique for quantifying volatile residual monomers after extraction.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to directly quantify the amount of unreacted monomer in a polymer solution without the need for extraction, by comparing the integration of monomer-specific peaks to polymer backbone peaks.[1][14]
Q3: Will increasing the initiator concentration always lead to lower residual monomer?
A3: Not necessarily. While a sufficient initiator concentration is crucial for initiating the polymerization, an excessively high concentration can lead to a higher number of shorter polymer chains, which may not necessarily drive the reaction to completion.[1][2] It is important to find an optimal initiator concentration for your specific system, which can be determined experimentally.[16][17]
Q4: What is the benefit of post-cure heating and what temperatures are recommended?
A4: Post-cure heating provides additional thermal energy to the polymer network, which can promote the mobility of trapped radicals and unreacted monomers, leading to further polymerization and a significant reduction in the residual monomer content.[4][5][6] This can improve the biocompatibility of the material.[4][6] Studies on similar dimethacrylate systems have shown that even a post-cure at 50°C can reduce unreacted monomer by up to 80%.[4][6] Temperatures of 75°C and above have been found to be most effective.[4][5][6]
Q5: Can I use a chemical treatment to remove unreacted EGDA monomer?
A5: Yes, post-polymerization reactions with additional initiators, sometimes in the presence of a reducing agent and at elevated temperatures, can be used to further polymerize residual monomers.[18] Another approach involves the use of "scavenger" monomers that are more reactive and can be introduced at the end of the reaction to consume the remaining primary monomer.[19]
Experimental Protocols
Protocol 1: Quantification of Residual EGDA Monomer using HPLC
This protocol outlines a general procedure for the extraction and quantification of unreacted EGDA from a polymer network.
Materials:
-
EGDA polymer sample
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Syringe filters (0.22 µm)
-
HPLC system with a UV detector
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the EGDA polymer sample (e.g., 100 mg).
-
If the sample is a solid, grind it into a fine powder to increase the surface area for extraction.
-
Place the sample in a glass vial.
-
-
Extraction:
-
Sample Filtration and Dilution:
-
After extraction, filter the solvent through a 0.22 µm syringe filter to remove any particulate matter.
-
If necessary, dilute the extracted solution to a concentration that falls within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a calibration curve using standard solutions of EGDA of known concentrations.
-
Inject the filtered and diluted sample extract into the HPLC system.
-
The mobile phase and column will depend on the specific HPLC method, but a common approach for methacrylates is reversed-phase chromatography.
-
Set the UV detector to an appropriate wavelength for EGDA detection (e.g., around 205 nm).
-
-
Quantification:
-
Identify the peak corresponding to EGDA in the chromatogram based on the retention time of the standard.
-
Determine the concentration of EGDA in the extract by comparing the peak area to the calibration curve.
-
Calculate the amount of residual EGDA in the original polymer sample, typically expressed as a weight percentage.
-
Protocol 2: Post-Cure Heat Treatment for Reducing Residual Monomer
This protocol describes a general method for performing a post-cure heat treatment on an EGDA polymer network.
Materials:
-
Cured EGDA polymer sample
-
Oven with precise temperature control
-
Tongs or heat-resistant gloves
Procedure:
-
Initial Curing:
-
Fabricate your EGDA polymer network according to your standard protocol (e.g., photopolymerization or thermal curing).
-
-
Post-Cure Heating:
-
Immediately after the initial curing, place the polymer sample in a preheated oven.
-
Set the oven to the desired post-cure temperature (e.g., 50°C, 75°C, 100°C, or 125°C).[4][5][6]
-
Heat the sample for a specified duration (e.g., 7 minutes to several hours, depending on the material and desired outcome).[4][5][6]
-
-
Cooling:
-
After the specified time, carefully remove the sample from the oven using tongs or heat-resistant gloves.
-
Allow the sample to cool down to room temperature before further analysis or use.
-
Visualizations
Caption: Troubleshooting workflow for high residual EGDA monomer.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. askanacademic.com [askanacademic.com]
- 4. The effect of post-cure heating on residual, unreacted monomer in a commercial resin composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. addent.com [addent.com]
- 7. Free radical polymerization of poly(ethylene glycol) diacrylate macromers: impact of macromer hydrophobicity and initiator chemistry on polymerization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temperature and curing time affect composite sorption and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of curing mode and time on degree of conversion of one conventional and two self-adhesive resin cements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of polymerization conditions on the amounts of unreacted monomer and bisphenol A in dental composite resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Different Curing Time on Degree of Conversion and Depth of Curing of Supra-Nano Filled Resin Composite Compared to a Conventional One [edj.journals.ekb.eg]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. measurlabs.com [measurlabs.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. EP0521620A1 - Removal of residual monomers from polymers - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Adjusting the Degradation Rate of Ethylene Glycol Diacrylate-Based Biomaterials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ethylene (B1197577) glycol diacrylate (EGDA)-based biomaterials. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments focused on tuning the degradation rate of these materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for EGDA-based biomaterials like PEGDA hydrogels?
The primary in vivo degradation mechanism for poly(ethylene glycol) diacrylate (PEGDA) hydrogels is the hydrolysis of the acrylate (B77674) ester endgroups.[1] This process is accelerated in alkaline conditions.[2] While the poly(ethylene glycol) backbone can undergo oxidative degradation, hydrolysis of the ester linkages is the dominant pathway for the breakdown of the hydrogel network under physiological conditions.
Q2: How does the molecular weight of the EGDA precursor affect the degradation rate?
The molecular weight of the PEGDA precursor is inversely related to the degradation rate. Using a higher molecular weight PEGDA to synthesize a hydrogel results in a lower crosslink density.[2] This lower density allows for greater water uptake, which in turn facilitates the hydrolysis of the ester bonds and leads to a faster degradation of the biomaterial. For instance, at a 10 wt% concentration, PEGDA hydrogels made from 20 kDa macromers show a more rapid increase in swelling ratio, indicative of faster degradation, compared to those made from 3.4 kDa or 10 kDa macromers.
Q3: What is the impact of the precursor concentration on the degradation rate?
Lowering the concentration of the PEGDA precursor solution generally leads to a faster degradation rate.[2] A lower precursor concentration results in a lower crosslink density in the final hydrogel. This increased spacing between crosslinks allows for more water to penetrate the network, accelerating the hydrolytic degradation of the ester linkages.
Q4: Can the degradation rate be tuned by incorporating other molecules into the hydrogel?
Yes, the incorporation of co-monomers can significantly alter the degradation rate. Including other diacrylate-based co-monomers can drastically accelerate the degradation of PEGDA-based nanoparticles.[3] Additionally, introducing hydrolytically or enzymatically labile linkages into the hydrogel network provides specific points of cleavage, allowing for more precise control over the degradation profile.
Q5: How does the degradation of PEGDA nanoparticles compare to that of bulk hydrogels?
PEGDA-based nanoparticles degrade at a much higher rate than bulk hydrogels of the same formulation.[3] This difference is attributed to the larger surface area-to-volume ratio of nanoparticles, which allows for more extensive exposure of the hydrolysable ester bonds to the aqueous environment. Consequently, bulk gel degradation studies are often a poor indicator of nanoparticle degradation behavior.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Inconsistent or unpredictable degradation rates between batches. | 1. Variation in the degree of acrylation of the EGDA precursor. 2. Incomplete polymerization leading to a lower crosslink density. 3. Differences in the pH of the degradation medium. | 1. Characterize the degree of acrylation of your EGDA precursor using techniques like 1H NMR before use. 2. Ensure complete polymerization by optimizing UV exposure time and photoinitiator concentration. 3. Strictly control and buffer the pH of the degradation medium. |
| Hydrogel degrades too quickly for the intended application. | 1. Low molecular weight EGDA precursor used. 2. Low precursor concentration. 3. High pH of the degradation environment. | 1. Use a higher molecular weight EGDA precursor to increase crosslink density. 2. Increase the weight percentage of the EGDA precursor in the hydrogel formulation. 3. If possible, adjust the degradation environment to a more neutral pH. |
| Hydrogel is not degrading or is degrading too slowly. | 1. High molecular weight EGDA precursor used at a high concentration. 2. Highly crosslinked network. 3. Degradation medium is not representative of the in vivo environment (e.g., lack of enzymes if enzymatic degradation is expected). | 1. Use a lower molecular weight EGDA precursor or decrease the precursor concentration. 2. Incorporate a co-monomer with more labile bonds or an enzymatically degradable peptide into the hydrogel backbone. 3. For in vitro studies, consider using accelerated degradation conditions (e.g., alkaline pH for hydrolysis) or including relevant enzymes if applicable. |
| Swelling ratio measurements are not correlating with expected degradation. | 1. Inaccurate measurement of wet or dry weight. 2. Leaching of unreacted polymer from the hydrogel, affecting the dry weight measurement. | 1. Ensure the hydrogel surface is gently blotted to remove excess water before measuring the wet weight. Ensure complete drying to a constant weight for the dry weight measurement. 2. Thoroughly wash the hydrogels after polymerization to remove any unreacted components before starting the degradation study. |
Quantitative Data on Degradation Rates
The degradation of EGDA-based biomaterials is influenced by multiple factors. The following tables provide a summary of how PEGDA molecular weight and concentration can affect the degradation profile, as indicated by changes in swelling ratio over time.
Table 1: Effect of PEGDA Molecular Weight on Hydrogel Swelling Ratio Over Time (at 15 wt% concentration)
| Time (days) | 3.4 kDa PEGDA (Swelling Ratio) | 8 kDa PEGDA (Swelling Ratio) | 12 kDa PEGDA (Swelling Ratio) |
| 1 | ~4.5 | ~5.5 | ~6.5 |
| 4 | ~4.5 | ~6.0 | ~7.5 |
| 7 | ~4.5 | ~6.5 | ~8.5 |
| 14 | ~4.5 | ~7.5 | >10 (approaching dissolution) |
Data synthesized from trends reported in the literature.[4] Higher swelling ratios indicate greater water uptake and faster degradation.
Table 2: Effect of PEGDA Concentration on Hydrogel Swelling Ratio Over Time (8 kDa PEGDA with 0.6 DTT:PEG ratio)
| Time (days) | 10 wt% (Swelling Ratio) | 12.5 wt% (Swelling Ratio) | 15 wt% (Swelling Ratio) |
| 1 | ~7.0 | ~6.0 | ~5.5 |
| 4 | >10 (dissolved) | ~8.0 | ~6.5 |
| 7 | - | >10 (dissolved) | ~7.5 |
Data synthesized from trends reported in the literature.[4] Lower weight percentages lead to faster increases in swelling and quicker degradation.
Table 3: Pseudo-first Order Degradation Rate Constants for PEGDA Nanoparticles
| Condition | 30 wt% PEGDA (days-1) | 50 wt% PEGDA (days-1) |
| Water | 0.018 ± 0.002 | 0.015 ± 0.001 |
| pH 5 | 0.033 ± 0.003 | 0.028 ± 0.002 |
| pH 7.4 | 0.016 ± 0.001 | 0.014 ± 0.001 |
| pH 10 | 0.019 ± 0.002 | 0.017 ± 0.001 |
Data extracted from Stillman et al., 2020.[3] These rates are for nanoparticles and are significantly faster than bulk hydrogel degradation.
Experimental Protocols
Protocol 1: Measuring Hydrogel Degradation via Swelling Ratio
This protocol details the steps to quantify the degradation of EGDA-based hydrogels by measuring the change in their swelling ratio over time.
-
Hydrogel Preparation:
-
Prepare the EGDA precursor solution at the desired concentration in a suitable buffer (e.g., PBS).
-
Add a photoinitiator (e.g., Irgacure 2959) and mix thoroughly.
-
Pipette the solution into a mold of defined dimensions.
-
Expose the solution to UV light for a sufficient time to ensure complete polymerization.
-
-
Initial Measurements:
-
After polymerization, carefully remove the hydrogels from the mold.
-
Immerse the hydrogels in distilled water for 24 hours to wash out any unreacted components.
-
Gently blot the surface of a hydrogel to remove excess water and record its initial wet weight (Ww,0).
-
Dry the hydrogel completely in a vacuum oven or by lyophilization until a constant weight is achieved. Record this as the initial dry weight (Wd,0).
-
Calculate the initial swelling ratio (Q0) as Q0 = Ww,0 / Wd,0.
-
-
Degradation Study:
-
Place the pre-weighed, swollen hydrogels into individual vials containing the degradation medium (e.g., PBS at 37°C).
-
At predetermined time points (e.g., daily, weekly), remove the hydrogels from the medium.
-
Gently blot the surface to remove excess liquid and record the wet weight (Ww,t).
-
Dry the hydrogel to a constant weight and record the dry weight (Wd,t).
-
-
Data Analysis:
-
Calculate the swelling ratio (Qt) at each time point: Qt = Ww,t / Wd,t.
-
Plot the swelling ratio as a function of time to visualize the degradation profile. An increasing swelling ratio indicates degradation of the hydrogel network.
-
Protocol 2: Quantifying Hydrogel Degradation by Mass Loss
This protocol describes how to determine the degradation of EGDA-based hydrogels by measuring the loss of mass over time.
-
Hydrogel Preparation and Initial Measurement:
-
Prepare and polymerize the hydrogels as described in Protocol 1.
-
After the initial washing step, completely dry the hydrogels and record their initial dry weight (Wd,0).
-
-
Degradation Study:
-
Place the pre-weighed, dry hydrogels into individual vials containing the degradation medium.
-
At each designated time point, remove the hydrogel from the medium.
-
Rinse the hydrogel briefly with distilled water to remove any salts from the degradation medium.
-
Completely dry the hydrogel using a vacuum oven or lyophilizer until a constant weight is achieved. Record this as the dry weight at time t (Wd,t).
-
-
Data Analysis:
-
Calculate the percentage of mass loss at each time point using the formula: Mass Loss (%) = [(Wd,0 - Wd,t) / Wd,0] * 100
-
Plot the percentage of mass loss as a function of time.
-
Visualizations
Caption: Experimental workflow for analyzing hydrogel degradation.
Caption: Factors influencing the degradation rate of EGDA biomaterials.
Caption: Proposed cellular response to degradation products.
References
- 1. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Poly(ethylene glycol) Hydrogels with Adaptable Mechanical and Degradation Properties for Use in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Oxygen Inhibition in EGDA Photopolymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the photopolymerization of ethylene (B1197577) glycol diacrylate (EGDA). The following information is designed to help you identify and resolve common issues related to oxygen inhibition during your experiments.
Troubleshooting Guide
Issue 1: Slow or Incomplete Polymerization
Symptoms:
-
The EGDA formulation remains liquid or only partially solidifies after the expected exposure to UV light.
-
The polymerization process takes significantly longer than anticipated.
Possible Cause: Oxygen present in the formulation or from the surrounding atmosphere can scavenge the free radicals generated by the photoinitiator, thus inhibiting the polymerization chain reaction.[1][2][3] This is particularly problematic in thin films where oxygen can readily diffuse throughout the sample.[1]
Solutions:
| Solution Category | Method | Description | Key Parameters |
| Physical Methods | Inert Gas Purging | Displace dissolved oxygen by bubbling an inert gas (e.g., nitrogen, argon) through the monomer solution before and during polymerization.[1][4][5] | Gas flow rate, purging time |
| High Light Irradiance | Use a high-intensity UV source to generate a high concentration of radicals that can rapidly consume dissolved oxygen.[1][4][5][6] | >1 W/cm² or 1000 mW/cm² | |
| Physical Barriers | Cover the surface of the formulation with a transparent film (e.g., polyethylene) or a layer of wax to prevent atmospheric oxygen from diffusing into the reaction.[4][5] | Film transparency to UV, wax compatibility | |
| Chemical Methods | Increase Photoinitiator Concentration | A higher concentration of photoinitiator generates more radicals to consume oxygen and initiate polymerization.[1][5] However, excessive amounts can negatively impact the physical properties of the final polymer.[4][5] | Typically >5 wt% |
| Oxygen Scavengers | Incorporate additives that chemically react with and consume oxygen.[4][7] Common scavengers include thiols, phosphines, and certain amines.[4][5][8] | Additive concentration | |
| Formulation | Increase Viscosity | Higher viscosity formulations limit oxygen diffusion, thereby reducing inhibition.[1] | Monomer/oligomer selection |
| Monomer Functionality | Higher functional monomers lead to more rapid crosslinking, which can trap and limit the diffusion of oxygen.[1] | Monomer selection |
Issue 2: Tacky or Uncured Surface
Symptom:
-
The bulk of the polymer is solid, but the surface exposed to air remains sticky or uncured.[4]
Possible Cause: This is a classic sign of oxygen inhibition at the air-interface.[4] While the polymerization proceeds in the bulk where dissolved oxygen is quickly consumed, the surface is in constant contact with atmospheric oxygen, which continuously terminates radical chains and prevents complete curing.[4]
Solutions:
| Solution Category | Method | Description |
| Physical Methods | Inert Atmosphere Curing | Perform the curing process under a blanket of inert gas like nitrogen or argon to eliminate atmospheric oxygen at the surface.[4][5] This is a highly effective but potentially costly solution.[1][5] |
| Lamination/Barrier Film | Apply a transparent film over the surface before curing to act as a physical barrier against oxygen diffusion.[4][5] | |
| Chemical Methods | Use of Additives | Incorporate oxygen scavengers such as thiols or amines into the formulation.[5][8] These additives can help to consume oxygen at the surface. |
| Process Optimization | Wavelength Selection | Use shorter wavelength UV light, which is absorbed more at the surface and can improve surface cure speed.[5] |
| Light Intensity | Increase the light intensity to accelerate the surface cure, reducing the time for oxygen to interfere.[5][6] |
Frequently Asked Questions (FAQs)
Q1: How does oxygen inhibit the photopolymerization of EGDA?
A1: Oxygen is a diradical that readily reacts with the carbon-centered free radicals generated during the initiation and propagation steps of polymerization. This reaction forms stable peroxy radicals, which are much less reactive towards initiating or propagating the polymer chain, thereby terminating the polymerization process.[1][3]
Q2: What are the main strategies to overcome oxygen inhibition?
A2: The strategies can be broadly categorized into three types:
-
Physical Methods: These involve physically removing oxygen from the system or preventing its contact with the resin. Examples include purging with an inert gas (nitrogen or argon), applying a physical barrier (like a transparent film), or using high-intensity light to "burn through" the oxygen.[1][4][5]
-
Chemical Methods: This approach involves adding chemical species to the formulation that mitigate the effect of oxygen. This includes increasing the photoinitiator concentration or adding oxygen scavengers like thiols, amines, or phosphines.[1][4][5][8]
-
Formulation Adjustments: Modifying the resin formulation itself, for instance by increasing its viscosity or using monomers with higher functionality, can reduce oxygen diffusion and its inhibitory effects.[1]
Q3: Can you provide a starting point for the concentration of additives to reduce oxygen inhibition?
A3: The optimal concentration will depend on your specific system and experimental conditions. However, here are some general starting points mentioned in the literature:
| Additive Type | Typical Concentration Range | Reference |
| Photoinitiators | > 5 wt% | [1] |
| N-Vinylpyrrolidone (NVP) | 2-30 wt% | [1] |
| Thiols | e.g., 30 mol% | [1] |
| Phosphites (e.g., TEP) | 1 wt% | [1] |
Q4: Are there any safety concerns with the methods used to overcome oxygen inhibition?
A4: Yes, some methods require specific safety precautions.
-
Inert Gas Purging: When using inert gases like nitrogen or argon, ensure adequate ventilation to prevent asphyxiation in enclosed spaces.
-
High-Intensity UV Light: High-intensity UV sources can be harmful to the eyes and skin. Always use appropriate personal protective equipment (PPE), such as UV-blocking glasses and skin protection.
-
Chemical Additives: Some chemical additives, such as certain amines and thiols, can be hazardous. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate PPE.
Experimental Protocols
Protocol 1: Inert Gas Purging for Oxygen Removal
Objective: To remove dissolved oxygen from the EGDA formulation prior to and during photopolymerization.
Materials:
-
EGDA monomer
-
Photoinitiator
-
Reaction vessel (e.g., glass vial with a septum-sealed cap)
-
Inert gas cylinder (Nitrogen or Argon) with a regulator
-
Needles and tubing
Procedure:
-
Prepare the EGDA formulation by mixing the monomer and photoinitiator in the reaction vessel.
-
Seal the vessel with a septum cap.
-
Insert a long needle connected to the inert gas supply through the septum, ensuring the tip is submerged in the liquid formulation.
-
Insert a shorter needle through the septum to act as a gas outlet.[4]
-
Gently bubble the inert gas through the solution for 15-30 minutes to displace the dissolved oxygen. Avoid vigorous bubbling that could splash the formulation.[4]
-
After purging, raise the gas inlet needle above the liquid surface to maintain a positive pressure of inert gas in the headspace of the vessel.
-
Remove the outlet needle.
-
Initiate photopolymerization by exposing the vessel to the UV light source.
Protocol 2: Freeze-Pump-Thaw Cycles for Deoxygenation
Objective: To remove dissolved gases, including oxygen, from the EGDA formulation, particularly for sensitive polymerization reactions.
Materials:
-
EGDA formulation
-
Schlenk flask or a similar flask with a sidearm and stopcock
-
High-vacuum line
-
Cold bath (e.g., liquid nitrogen)
Procedure:
-
Place the EGDA formulation into the Schlenk flask.
-
Attach the flask securely to a high-vacuum line.
-
Freeze: Immerse the flask in the cold bath (liquid nitrogen) until the formulation is completely frozen solid.[4]
-
Pump: Once frozen, open the stopcock to the vacuum line to evacuate the headspace above the frozen solid. Continue pumping for 10-15 minutes.[4]
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the cold bath. Allow the formulation to thaw completely. Dissolved gases will bubble out of the solution into the evacuated headspace.
-
Repeat the freeze-pump-thaw cycle at least three times to ensure thorough deoxygenation.
-
After the final cycle, backfill the flask with an inert gas before proceeding with the photopolymerization.
Visualizations
Caption: Oxygen inhibition pathway in free-radical photopolymerization.
Caption: Troubleshooting workflow for EGDA photopolymerization issues.
References
- 1. radtech.org [radtech.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 6. How to Overcome Oxygen Inhibition in Light-Curable Adhesives - Dymax [dymax.com]
- 7. researchgate.net [researchgate.net]
- 8. radtech.org [radtech.org]
Validation & Comparative
Comparative Guide to the In Vitro Cytotoxicity of Ethylene Glycol Diacrylate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cytotoxicity of Ethylene Glycol Diacrylate (EGDA) with two common alternatives, Poly(ethylene glycol) diacrylate (PEGDA) and Gelatin Methacryloyl (GelMA). The information presented is based on available experimental data to assist in the selection of appropriate crosslinking agents for in vitro studies.
Executive Summary
This compound (EGDA) is a widely used crosslinking agent in the synthesis of polymers for various biomedical applications. However, concerns regarding its potential cytotoxicity are significant for in vitro studies where cell viability is paramount. This guide presents a comparative analysis of EGDA's cytotoxicity against PEGDA and GelMA, two popular alternatives known for their biocompatibility.
Available data indicates that EGDA can exhibit cytotoxic and genotoxic effects, primarily through the induction of reactive oxygen species (ROS), which can lead to DNA damage and apoptosis[1][2]. In contrast, Poly(ethylene glycol) diacrylate (PEGDA) and Gelatin Methacryloyl (GelMA) generally demonstrate higher cytocompatibility. The cytotoxicity of PEGDA is often dependent on its molecular weight and concentration, with higher molecular weight formulations typically showing greater cell viability[3][4][5][6]. GelMA, a modified biopolymer, is also known for its excellent biocompatibility, supporting high cell viability and adhesion, with its properties being tunable by the degree of methacrylation[4][7].
While direct head-to-head comparative studies under identical experimental conditions are limited, this guide synthesizes available data to provide a clear overview of the cytotoxic profiles of these three materials.
Data Presentation
The following tables summarize the quantitative data on the cytotoxicity of EGDA, PEGDA, and GelMA from various in vitro studies. It is important to note that direct comparison of values across different studies should be done with caution due to variations in cell lines, concentrations, and assay methods.
Table 1: Cytotoxicity of this compound (EGDA)
| Cell Line | Assay | Concentration | Observed Effect | Reference |
| Human Gingival Fibroblasts (HGFs) | MTT Assay | Not specified | Reduced cell viability | [1][2] |
| Human Gingival Fibroblasts (HGFs) | Comet Assay | Not specified | Increased DNA damage | [1][2] |
| Human Gingival Fibroblasts (HGFs) | Flow Cytometry | Not specified | Increased apoptosis and cell cycle arrest | [1][2] |
Table 2: Cytotoxicity of Poly(ethylene glycol) diacrylate (PEGDA)
| Cell Line | MW (kDa) | Concentration (wt%) | Assay | Cell Viability (%) | Reference |
| Murine Osteoblast Cells | 3.4, 5, 10, 20 | 10 | Live/Dead | Higher viability with higher MW | [3][4][5][6] |
| Photoencapsulated cells | 0.4 & 3.4 | 20 | Live/Dead | ~80 | [8] |
| Photoencapsulated cells | 0.4 & 3.4 | 40 | Live/Dead | ~36 | [9] |
| Human fetal Osteoblast (hFOB) | Not specified | Not specified | MTT | Considered non-toxic after post-print processing | [7] |
| Rabbit Corneal Epithelial Cells (rCECs) | Not specified | 20 | CCK-8 | High | [3] |
Table 3: Cytotoxicity of Gelatin Methacryloyl (GelMA)
| Cell Line | Degree of Methacrylation | Concentration (wt%) | Assay | Cell Viability (%) | Reference |
| Rabbit Corneal Epithelial Cells (rCECs) | Not specified | 5 | CCK-8 | High, supported adhesion and proliferation | [3] |
| 3T3 Fibroblasts, HaCaT Keratinocytes, Endothelial Cells | Not specified | Not specified | Live/Dead | No significant cytotoxic effect | [5] |
| Patient-derived breast cancer cells | Not specified | Not specified | Not specified | >94 (after 12 days) | [9] |
| NIH/3T3, C2C12, SK-Hep-1 | Not specified | 15 | Live/Dead | High | [10] |
| rMSCs | Not specified | Not specified | Live/Dead | High, supported cell attachment and proliferation | [4] |
Experimental Protocols
Detailed methodologies for common cytotoxicity assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Material Exposure: For hydrogel extracts, immerse the sterilized hydrogel in culture medium for 24-72 hours. Remove the medium and apply the extract to the cells. For direct contact, place the sterilized hydrogel directly onto the cell monolayer.
-
Incubation: Incubate the cells with the test material for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Cell Seeding and Material Exposure: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
Live/Dead Viability/Cytotoxicity Assay
This fluorescence-based assay uses two probes, Calcein-AM and Ethidium Homodimer-1 (EthD-1), to distinguish between live and dead cells.
-
Staining Solution Preparation: Prepare a working solution containing Calcein-AM (stains live cells green) and EthD-1 (stains dead cells red) in a suitable buffer like PBS.
-
Cell Staining: For cells cultured on or within hydrogels, wash the constructs with PBS. Add the staining solution and incubate for 15-30 minutes at room temperature, protected from light.
-
Imaging: After incubation, wash the constructs again with PBS and visualize the cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.
-
Quantification: The percentage of viable cells can be determined by counting the number of green and red cells in representative images.
Mandatory Visualization
Signaling Pathway of EGDA-Induced Cytotoxicity
The following diagram illustrates the proposed signaling pathway for this compound (EGDA) induced cytotoxicity, which is primarily mediated by the generation of Reactive Oxygen Species (ROS).
Caption: EGDA-induced cytotoxicity pathway.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a general experimental workflow for assessing the cytotoxicity of biomaterials like EGDA, PEGDA, and GelMA.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Ethylene glycol dimethacrylate and diethylene glycol dimethacrylate exhibits cytotoxic and genotoxic effect on human gingival fibroblasts via induction of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative cytocompatibility of multiple candidate cell types to photoencapsulation in PEGNB/PEGDA macroscale or microscale hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo evaluation of 3D printed poly(ethylene glycol) dimethacrylate-based photocurable hydrogel platform for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. A Poly-(ethylene glycol)-diacrylate 3D-Printed Micro-Bioreactor for Direct Cell Biological Implant-Testing on the Developing Chicken Chorioallantois Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing Crosslinking Density in EGDA Hydrogels
For researchers, scientists, and drug development professionals working with ethylene (B1197577) glycol dimethacrylate (EGDA) hydrogels, a precise understanding of crosslinking density is paramount. This critical parameter dictates the hydrogel's mechanical properties, swelling behavior, degradation kinetics, and ultimately, its performance in applications ranging from drug delivery to tissue engineering. This guide provides a comparative overview of common techniques used to characterize crosslinking density, supported by experimental data and detailed protocols.
Comparison of Key Characterization Techniques
The selection of a suitable characterization method depends on the specific research question, available equipment, and the desired level of accuracy. The following table summarizes and compares the most prevalent techniques for determining the crosslinking density of EGDA hydrogels.
| Technique | Principle | Measured Parameter(s) | Calculated Parameter | Advantages | Disadvantages |
| Swelling Measurement (Equilibrium Swelling) | Based on the equilibrium swelling of the hydrogel in a solvent, governed by the balance between the thermodynamic forces of mixing and the elastic retraction of the polymer chains. The Flory-Rehner theory is used to relate the swelling ratio to the crosslinking density.[1][2] | Swollen weight (or volume), Dry weight (or volume) | Molecular weight between crosslinks (Mc), Crosslinking density (ν) | Simple, inexpensive, and widely accessible. | Indirect method, relies on assumptions of the Flory-Rehner theory (e.g., Gaussian chain statistics, uniform network) which may not hold true for all hydrogels.[3] The Flory-Huggins interaction parameter (χ) must be known or determined. |
| Mechanical Testing (Rheometry) | Measures the viscoelastic properties of the hydrogel. The storage modulus (G'), representing the elastic component, is directly proportional to the crosslinking density for an ideal elastic network.[4][5] | Storage modulus (G'), Loss modulus (G'') | Crosslinking density (ν) | Provides direct information about the mechanical integrity of the network. Can be performed on hydrated samples in a non-destructive manner.[6] | Requires specialized equipment (rheometer). The relationship between G' and crosslinking density can be complex for non-ideal networks.[7] |
| Mechanical Testing (Tensile/Compression) | Measures the elastic modulus (Young's modulus, E) of the hydrogel from the stress-strain curve. For rubbery materials, the elastic modulus is related to the crosslinking density through the theory of rubber elasticity.[8][9] | Stress, Strain, Elastic Modulus (E) | Crosslinking density (ν) | Provides fundamental mechanical properties. Relatively straightforward to perform.[10] | Can be destructive. Requires samples with a defined geometry.[11] The ideal relationship (E = 3νRT) may not be accurate for all hydrogels. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantifies the degree of conversion of the vinyl groups of the EGDA monomer into crosslinks. By comparing the integral of the vinyl proton peaks before and after polymerization, the extent of crosslinking can be determined.[4] | Integral of vinyl proton peaks | Degree of Crosslinking (%) | Provides a direct and absolute measure of the chemical crosslinks formed. | Requires specialized equipment (NMR spectrometer) and sample preparation (e.g., digestion of the hydrogel for solution-state NMR). May not account for physical entanglements. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data.
Swelling Measurement Protocol
-
Sample Preparation: Prepare disc-shaped EGDA hydrogel samples of known initial dimensions.
-
Drying: Lyophilize the hydrogel samples until a constant dry weight (Wd) is achieved.[12]
-
Swelling: Immerse the dried hydrogels in a suitable solvent (e.g., deionized water or phosphate-buffered saline) at a constant temperature.[12]
-
Equilibrium: Allow the hydrogels to swell until they reach equilibrium, which is confirmed by periodic weighing until a constant swollen weight (Ws) is recorded. This typically takes 24-48 hours.[13]
-
Calculation of Swelling Ratio (Q):
-
Mass swelling ratio: Qm = Ws / Wd
-
Volume swelling ratio: Qv = 1 + (ρp/ρs) * (Qm - 1), where ρp is the polymer density and ρs is the solvent density.
-
-
Calculation of Crosslinking Density using Flory-Rehner Theory: The crosslinking density (νe), or the effective number of moles of crosslinked chains per unit volume of the swollen gel, can be calculated using the following equation derived from the Flory-Rehner theory[1]:
νe = - [ln(1 - v2,s) + v2,s + χv2,s2] / [V1(v2,s1/3 - v2,s/2)]
where:
-
v2,s is the volume fraction of the polymer in the swollen gel.
-
V1 is the molar volume of the solvent.
-
χ is the Flory-Huggins polymer-solvent interaction parameter.
-
Rheological Measurement Protocol
-
Sample Preparation: Prepare hydrogel samples with a defined geometry (e.g., discs) suitable for the rheometer's parallel plate or cone-plate geometry.
-
Instrument Setup: Equilibrate the rheometer to the desired temperature.
-
Sample Loading: Place the hydrogel sample on the lower plate and lower the upper plate to the desired gap size, ensuring complete filling and avoiding over-compression.
-
Frequency Sweep: Perform a frequency sweep at a constant, low strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').[7]
-
Strain Sweep: Perform a strain sweep at a constant frequency to identify the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.[7]
-
Calculation of Crosslinking Density: For an ideal rubbery network, the crosslinking density (ν) can be estimated from the storage modulus (G') in the rubbery plateau region using the equation[4]:
G' ≈ νRT
where:
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
Tensile Testing Protocol
-
Sample Preparation: Prepare dog-bone or rectangular shaped hydrogel samples according to standard testing methods (e.g., ASTM D638).[10]
-
Instrument Setup: Mount the sample in the grips of a universal testing machine equipped with a suitable load cell.
-
Testing: Apply a uniaxial tensile force at a constant strain rate until the sample fails.[10]
-
Data Acquisition: Record the stress and strain throughout the test.
-
Calculation of Elastic Modulus (E): Determine the Young's modulus (E) from the initial linear portion of the stress-strain curve.
-
Calculation of Crosslinking Density: The crosslinking density (ν) can be calculated from the elastic modulus using the theory of rubber elasticity[8]:
E = 3νRT
Visualizing Methodological Relationships
The following diagrams illustrate the logical flow and relationships between the different characterization techniques and the properties they measure to determine the crosslinking density of EGDA hydrogels.
Caption: Workflow for determining hydrogel crosslinking density.
Caption: Interrelation of crosslinking density and characterization.
References
- 1. Flory–Rehner equation - Wikipedia [en.wikipedia.org]
- 2. Swelling of micro-hydrogels with a crosslinker gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rheological Properties of Cross-Linked Hyaluronan–Gelatin Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanical Evaluation of Hydrogel–Elastomer Interfaces Generated through Thiol–Ene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Swelling - Hydrogel Design [hydrogeldesign.org]
A Comparative Guide to the Biocompatibility of Ethylene Glycol Diacrylate (EGDA) Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biocompatibility of Ethylene (B1197577) Glycol Diacrylate (EGDA), commonly known as Poly(ethylene glycol) diacrylate (PEGDA), scaffolds with prevalent alternative materials used in tissue engineering and drug development. The following sections present quantitative data from various studies, detailed experimental protocols for key biocompatibility assays, and visual representations of experimental workflows to aid in the selection of appropriate scaffolding materials for your research needs.
Quantitative Biocompatibility Data
The biocompatibility of a scaffold is a critical determinant of its success in tissue engineering and drug delivery applications. Key metrics for assessing biocompatibility include cell viability, proliferation, and the in vivo inflammatory response. This section summarizes quantitative data for PEGDA scaffolds and compares them with three widely used alternatives: Polycaprolactone (PCL), Alginate, and Chitosan (B1678972).
| Scaffold Material | Cell Type | Assay | Time Point | Result | Citation |
| PEGDA | Human Dermal Fibroblasts | Live/Dead Assay | 24 hours | ~80% viability | [1] |
| Fibroblast-like cells (L929) | Eluate Test (ISO 10993-5) | 24 hours | >80% viability | [2] | |
| Glioblastoma cells (SF 298) | Cyto3D® Live-Dead Assay | 48 hours | ~60% viability | [3] | |
| Hepatocytes (GS5) | alamarBlue® Assay | 7, 14, 21 days | Significantly lower viability compared to PEGDA-PCL scaffolds, but cells remained viable and proliferated after 14 days. | [4] | |
| Polycaprolactone (PCL) | Calu-3 epithelial cells | alamarBlue® Assay & Live/Dead Assay | 14 days | Biocompatible, supported cell viability with negligible dead cells. | [5] |
| Bone marrow derived mesenchymal stem cells (BMSCs) | Cell Counting Kit-8 (CCK-8) | 21 days | Surface modified PCL showed quantitatively controlled release of active BMP-2 and enhanced ossification. | [6] | |
| L6 rat skeletal myoblasts | MTT Assay | 2, 4, 6 days | PCL membrane demonstrated good biocompatibility, supporting cell growth. | [7] | |
| Alginate | Human osteoblast-like MG-63 cells | MTT Assay (ISO 10993-6:2016) | Not specified | Excellent biocompatibility with cell viability exceeding 90%. | [8] |
| Pre-osteoblast cells | Not specified | Not specified | Alginate dialdehyde-gelatin hydrogel scaffolds improved cell proliferation, adhesion, and differentiation. | [9] | |
| Chitosan | Human Mesenchymal Stem Cells (hMSCs) | Alamar Blue Assay & Live/Dead Staining | Not specified | Chitosan-gelatin scaffolds loaded with augmentin (B1666128) promoted better cell growth and attachment compared to other formulations. | [10] |
| Bone marrow derived mesenchymal stem cells (BMSCs) and MC3T3-E1 cells | Not specified | 9 weeks | High elastic chitosan scaffold exhibited better biocompatibility and accelerated bone defect repair in vivo compared to traditional chitosan scaffolds. | [11] | |
| HUGU cells | MTT Assay | Not specified | Chitosan-graft-poly(acrylic acid-co-acrylamide)/hydroxyapatite nanocomposite scaffolds showed good cytocompatibility without any cytotoxicity. | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of scaffold biocompatibility. Below are methodologies for three key experiments commonly cited in biocompatibility studies.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (phenol red-free)
-
Dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol (B130326)
-
96-well plates
-
Scaffold material
-
Cells of interest
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells onto the scaffold material in a 96-well plate at a predetermined density and culture for the desired time period (e.g., 24, 48, 72 hours). Include a control group of cells cultured on the well plate without a scaffold.
-
Preparation of MTT Reagent: Prepare a 1 mg/mL MTT solution in phenol (B47542) red-free cell culture medium and filter sterilize it.
-
Incubation with MTT: Remove the culture medium from the wells. Add 100 µL of the MTT reagent to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2. Protect the plate from light.
-
Solubilization of Formazan (B1609692) Crystals: After incubation, carefully remove the MTT solution. Add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium with MTT but no cells) from the absorbance of the samples. Cell viability is typically expressed as a percentage relative to the control group.[13][14][15][16][17]
Live/Dead Staining for Cell Viability
The Live/Dead assay is a fluorescence-based method to determine the viability of cells by differentially staining live and dead cells. It typically uses two fluorescent dyes, such as Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red).
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., from Invitrogen)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
-
Scaffold with cultured cells
Procedure:
-
Preparation of Staining Solution: Prepare a working solution of the Live/Dead dyes in PBS according to the manufacturer's instructions. A common concentration is 2 µM Calcein AM and 4 µM Ethidium homodimer-1.
-
Washing: Gently wash the cell-seeded scaffolds twice with PBS to remove culture medium.
-
Staining: Add a sufficient volume of the staining solution to cover the scaffolds.
-
Incubation: Incubate the scaffolds at room temperature for 15-30 minutes, protected from light.
-
Washing: Gently wash the scaffolds with PBS to remove excess dyes.
-
Imaging: Immediately visualize the stained cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
-
Quantification: The percentage of live and dead cells can be quantified by counting the number of green and red cells in multiple fields of view using image analysis software.[3][18][19][20][21]
In Vivo Implantation for Biocompatibility Assessment
In vivo implantation studies are crucial for evaluating the host tissue response to a scaffold material, including inflammation, fibrous capsule formation, and integration with surrounding tissue.
Materials:
-
Scaffold material, sterilized
-
Animal model (e.g., mice or rats)
-
Anesthetics
-
Surgical instruments
-
Sutures or tissue adhesive
-
Histological processing reagents (formalin, paraffin (B1166041), etc.)
-
Microscope for histological analysis
Procedure:
-
Scaffold Preparation and Sterilization: Fabricate scaffolds to the desired size and shape. Sterilize the scaffolds using an appropriate method, such as ethylene oxide gas or gamma irradiation.
-
Animal Surgery: Anesthetize the animal. Shave and disinfect the surgical site (e.g., dorsal subcutaneous space).
-
Implantation: Make a small incision and create a subcutaneous pocket. Insert the sterile scaffold into the pocket.
-
Wound Closure: Close the incision with sutures or tissue adhesive.
-
Post-operative Care: Monitor the animals for signs of infection or distress. Provide appropriate analgesics.
-
Explantation and Tissue Processing: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully explant the scaffolds along with the surrounding tissue.
-
Histological Analysis: Fix the tissue samples in 10% neutral buffered formalin, process them for paraffin embedding, and section them. Stain the sections with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate and fibrous capsule formation. Other specific stains can be used to identify different cell types (e.g., macrophages, lymphocytes).
-
Quantitative Analysis: The biocompatibility can be quantitatively assessed by measuring the thickness of the fibrous capsule, counting the number of inflammatory cells at the implant site, and scoring the overall tissue response.[22][23][24][25][26]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the key biocompatibility experiments described above.
References
- 1. Mechanical and cell viability properties of crosslinked low- and high-molecular weight poly(ethylene glycol) diacrylate blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal, Mechanical and Biocompatibility Analyses of Photochemically Polymerized PEGDA250 for Photopolymerization-Based Manufacturing Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.thewellbio.com [cdn.thewellbio.com]
- 4. Evaluation of Polyethylene Glycol Diacrylate-Polycaprolactone Scaffolds for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surface Modification of Polycaprolactone Scaffold With Improved Biocompatibility and Controlled Growth Factor Release for Enhanced Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alginate-Whitlockite Composite Scaffolds for Bone Tissue Engineering: Synthesis, Characterization, and Biocompatibility Evaluation | Texila Journal [texilajournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Chitosan–Gelatin Scaffolds Loaded with Different Antibiotic Formulations for Regenerative Endodontic Procedures Promote Biocompatibility and Antibacterial Activity [mdpi.com]
- 11. Biodegradable and biocompatible high elastic chitosan scaffold is cell-friendly both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reprocell.com [reprocell.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. In Vitro Biocompatibility Assessment of a Novel Membrane Containing Magnesium-Chitosan/Carboxymethyl Cellulose and Alginate Intended for Bone Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Fabrication and biocompatibility evaluation of hydroxyapatite–polycaprolactone–gelatin composite nanofibers as a bone scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02485K [pubs.rsc.org]
- 18. ilexlife.com [ilexlife.com]
- 19. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Protocol for the Implantation of Scaffolds in a Humanized Mouse Cutaneous Excisional Wound Healing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative Evaluation of the In vivo Biocompatibility and Performance of Freeze-cast Tissue Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for the Implantation of Scaffolds in a Humanized Mouse Cutaneous Excisional Wound Healing Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility [frontiersin.org]
- 26. Frontiers | In vivo biocompatibility testing of nanoparticle-functionalized alginate–chitosan scaffolds for tissue engineering applications [frontiersin.org]
In Vivo Performance of Ethylene Glycol Diacrylate-Based Implants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of ethylene (B1197577) glycol diacrylate (EGDA)-based implants with common alternatives, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate material for their specific biomedical application, considering factors such as biocompatibility, degradation kinetics, and drug delivery capabilities.
Overview of EGDA-Based Implants and Alternatives
Poly(ethylene glycol) diacrylate (PEGDA), a derivative of EGDA, is a widely utilized biomaterial for in vivo applications due to its biocompatibility, tunable properties, and ease of fabrication.[1][2] However, a significant consideration for its use is its susceptibility to slow degradation in the body.[1][3] This degradation, primarily driven by the hydrolysis of the acrylate (B77674) ester end groups, makes it less suitable for long-term implant applications.[1][3]
This guide compares the in vivo performance of PEGDA-based hydrogels with two common alternatives:
-
Poly(ethylene glycol) diacrylamide (B3188283) (PEGDAA): A close structural analog of PEGDA, where the hydrolytically labile acrylate ester linkages are replaced with more stable amide linkages.
-
Poly(lactic-co-glycolic acid) (PLGA): A biodegradable polyester (B1180765) widely used in FDA-approved therapeutic devices, known for its tunable degradation rates.[4][5]
-
Alginate: A natural polysaccharide derived from seaweed that can be crosslinked to form hydrogels and is known for its excellent biocompatibility.[6][7][8]
Comparative In Vivo Performance Data
The following tables summarize key quantitative data from in vivo studies, comparing the performance of PEGDA-based implants with PEGDAA, PLGA, and alginate.
Table 1: In Vivo Degradation and Mechanical Properties of PEGDA vs. PEGDAA Hydrogels (Subcutaneous Implantation in Rats over 12 Weeks)
| Time (weeks) | Material | Swelling Ratio (Mean ± SD) | Compressive Modulus (kPa) (Mean ± SD) |
| 0 | PEGDA | 15.2 ± 0.5 | 77 ± 19 |
| PEGDAA | 14.8 ± 0.4 | 94 ± 11 | |
| 4 | PEGDA | 19.8 ± 1.2 | 52 ± 8 |
| PEGDAA | 15.1 ± 0.6 | 92 ± 10 | |
| 8 | PEGDA | 24.5 ± 1.8 | 31 ± 6 |
| PEGDAA | 14.9 ± 0.5 | 95 ± 12 | |
| 12 | PEGDA | 29.1 ± 2.5 | 15 ± 4 |
| PEGDAA | 15.3 ± 0.7 | 91 ± 9 |
Data adapted from a study by Browning et al.[1]
Table 2: In Vivo Degradation of PEGSDA (a PEG-based diacrylate) vs. PLGA (Cage Implant System in Rats over 12 Weeks)
| Time (weeks) | Material | Weight Loss (%) (Mean ± SD) |
| 12 | PEGSDA | 41.6 ± 2.1 |
| PLGA | 32.1 ± 15.5 |
Data adapted from a study by Lu et al.[9]
Table 3: Comparative Biocompatibility and Degradation of Implant Materials
| Material | Biocompatibility Profile | Primary In Vivo Degradation Mechanism | Suitability for Long-Term Implantation |
| PEGDA | Generally good, elicits minimal immune response.[2] | Hydrolysis of acrylate ester linkages.[1] | Not ideal due to slow, continuous degradation.[1][3] |
| PEGDAA | Similar to PEGDA, considered highly biocompatible. | Hydrolytically stable due to amide linkages.[1] | Suitable for long-term applications.[1] |
| PLGA | Good, but acidic degradation byproducts can sometimes elicit an inflammatory response.[5][10][11] | Bulk erosion through hydrolysis of ester bonds.[4][12] | Tunable degradation allows for both short and long-term applications.[4] |
| Alginate | Excellent biocompatibility and low toxicity.[6][8][13] | Ionic dissolution and/or enzymatic degradation (if modified).[6][14] | Can be tailored for various degradation profiles.[7] |
Experimental Protocols
This section details the methodologies for key in vivo experiments cited in this guide.
Subcutaneous Implantation of Hydrogel Implants in a Rat Model
This protocol describes the surgical procedure for implanting hydrogel discs subcutaneously in rats to evaluate in vivo degradation and biocompatibility.
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent. Shave and sterilize the dorsal skin surface.
-
Surgical Incision: Make a small incision (approximately 1 cm) through the skin on the dorsal midline.
-
Subcutaneous Pocket Formation: Using blunt dissection, create a subcutaneous pocket on each side of the incision.
-
Implant Placement: Carefully place a sterile hydrogel disc into each subcutaneous pocket.
-
Wound Closure: Close the skin incision using sutures or surgical staples.
-
Post-operative Care: Administer analgesics as required and monitor the animal for any signs of infection or distress.
-
Explantation: At predetermined time points, euthanize the animals and carefully dissect the implants and surrounding tissue for analysis.
In Vivo Cage Implant System for Degradation and Biocompatibility Studies
The cage implant system allows for the collection of inflammatory exudate and retrieval of the implant without sacrificing the animal at each time point.[9][15]
-
Cage Preparation: A sterile, cylindrical cage made of a biocompatible material (e.g., stainless steel) with porous ends is used. The hydrogel implant is placed inside the cage.
-
Implantation: The cage containing the implant is surgically implanted into a subcutaneous pocket in the rat, as described in the protocol above.
-
Exudate Collection: At various time points, a sterile needle is inserted through the skin and into the cage to aspirate the inflammatory exudate surrounding the implant. This exudate can be analyzed for cellular and enzymatic content to assess the inflammatory response.[15]
-
Implant Retrieval: At the end of the study, the cage is explanted, and the hydrogel is retrieved for analysis of degradation (e.g., weight loss, changes in mechanical properties).[9]
Histological Analysis of Tissue Response to Implants
Histological analysis is performed on the tissue surrounding the implant to evaluate the local tissue response and biocompatibility.
-
Tissue Fixation: The explanted tissue containing the implant is fixed in a 10% neutral buffered formalin solution.
-
Processing: The fixed tissue is dehydrated through a series of graded ethanol (B145695) solutions, cleared with xylene, and embedded in paraffin (B1166041) wax.
-
Sectioning: Thin sections (typically 5 µm) of the paraffin-embedded tissue are cut using a microtome.
-
Staining: The tissue sections are mounted on microscope slides and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink). Other specific stains can be used to identify different cell types (e.g., macrophages, fibroblasts).
-
Microscopic Evaluation: The stained sections are examined under a light microscope to assess the presence and type of inflammatory cells, fibrous capsule formation, and tissue integration with the implant.
Visualizations: Signaling Pathways and Experimental Workflows
Foreign Body Response to an Implanted Biomaterial
The following diagram illustrates the general signaling pathway of the foreign body response (FBR) that is initiated upon the implantation of a biomaterial.
Experimental Workflow for In Vivo Cage Implant Study
The diagram below outlines the key steps in conducting an in vivo cage implant study to assess the biocompatibility and degradation of a biomaterial.
References
- 1. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Material Composition and Implantation Site Affect in vivo Device Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local Foreign-Body Reaction to Commercial Biodegradable Implants: An In Vivo Animal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo Biocompatibility of Alginate Dialdehyde/Gelatin Hydrogels with and without Nanoscaled Bioactive Glass for Bone Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Cell-Interactions with Electrospun Poly (Lactic-Co-Glycolic Acid) (PLGA): Morphological and Immune Response Analysis [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo degradation of porous poly(DL-lactic-co-glycolic acid) foams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. In vivo biocompatibility studies. I. The cage implant system and a biodegradable hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethylene Glycol Diacrylate: A Guide for Laboratory Professionals
The safe and compliant disposal of ethylene (B1197577) glycol diacrylate is critical for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of this chemical, which is classified as a hazardous substance.[1] Adherence to these protocols is mandatory to comply with federal, state, and local environmental regulations.[2][3]
Immediate Safety and Handling Precautions
Before handling or preparing for disposal, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure risks. Ethylene glycol diacrylate is known to cause skin irritation, may cause an allergic skin reaction, and can cause serious eye damage.[4][5]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or safety glasses with side-shields.[3][4]
-
Hand Protection: Use compatible, chemical-resistant gloves.[2] For acrylates, nitrile rubber gloves with a thickness greater than 0.56 mm are recommended for protection up to 8 hours.[1]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.[3]
-
Respiratory Protection: Handle the chemical in a well-ventilated area, preferably under a chemical fume hood with mechanical exhaust.[2][3] If ventilation is inadequate or in the event of a major spill, a government-approved respirator or self-contained breathing apparatus is necessary.[2][4]
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[2][4][6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[4][6] If skin irritation or a rash develops, seek medical advice.[5][6]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and consult a physician.[4][6]
-
Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical consultation.[4][6]
Step-by-Step Disposal Protocol
This compound waste must be managed as hazardous waste.[3] It should never be disposed of down the drain or mixed with non-hazardous waste.[3][6]
-
Waste Identification and Segregation:
-
Treat all this compound residues, contaminated materials (e.g., pipette tips, gloves), and solutions as hazardous waste.
-
Do not mix this waste with other waste streams unless directed by your institution's safety office. Specifically, avoid mixing with incompatible materials such as oxidizing acids, amines, or other reactive chemicals.[7][8]
-
-
Containerization:
-
Collect liquid waste in a designated, sealable, and chemically compatible container.[3] Plastic containers are generally preferred for chemical waste.[3][9]
-
Ensure the container is in good condition, free of leaks, and has a tightly closing lid to prevent the release of vapors.[2][3]
-
Do not overfill containers; a general guideline is to fill them to no more than 75-90% capacity.[8]
-
-
Labeling:
-
Immediately label the waste container as soon as the first drop of waste is added.[8][10]
-
The label must clearly state "Hazardous Waste" and identify the contents, for example, "Waste this compound".[3]
-
Include relevant hazard pictograms (e.g., irritant, sensitizer) and the approximate concentration or volume of the contents.[3][11]
-
-
Storage (Satellite Accumulation):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[3][9]
-
The storage area must be a cool, dry, and well-ventilated location, away from direct sunlight, heat, or ignition sources to prevent polymerization.[2][3][6]
-
Ensure secondary containment is used to capture any potential leaks or spills.[10]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal contractor to schedule a pickup.[2][3]
-
The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Alternatively, the waste may be dissolved or mixed with a combustible solvent before incineration.[2]
-
Follow all federal, state, and local regulations throughout the process.[2]
-
Quantitative Regulatory and Safety Data
| Parameter | Value/Guideline | Source |
| Storage Temperature | Store below 38°C | [1] |
| SAA Quantity Limit | Max. 55 gallons of hazardous waste | [9] |
| SAA Acutely Toxic Limit | Max. 1 quart of P-list waste | [9] |
| Corrosivity Characteristic (pH) | ≤ 2 or ≥ 12.5 (for aqueous solutions) | [9] |
| Ignitability Characteristic (Flash Point) | < 140°F (60°C) for liquids | [9] |
Protocol for Spill and Accidental Release
In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.
-
Immediate Response:
-
Containment and Cleanup:
-
Minor Spills: For small spills, absorb the material with an inert substance like vermiculite, dry sand, or soda ash.[2][12] Do not use combustible materials. Place the absorbed material into a suitable, labeled container for disposal as hazardous waste.[2]
-
Major Spills: For larger spills, clear the area and move upwind.[1][12] Alert your institution's emergency responders immediately.[1][12] Only personnel with full protective clothing and breathing apparatus should attempt to contain the spill.[12]
-
-
Post-Cleanup:
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 3. benchchem.com [benchchem.com]
- 4. employees.delta.edu [employees.delta.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cellink.com [cellink.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling Ethylene glycol diacrylate
Essential Safety and Handling Guide for Ethylene Glycol Diacrylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (EGDA) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin and eye irritation, and may lead to skin sensitization.[1][2][3] It is also considered toxic if it comes into contact with the skin or is swallowed.[1][4] Therefore, strict adherence to PPE guidelines is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber, >0.56 mm thickness).[1] | To prevent skin contact, which can cause irritation, sensitization, and toxicity.[1][2][4] Avoid natural rubber and PVC gloves. |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields.[1][2][5] A faceshield (8-inch minimum) is also recommended.[2] | To protect against splashes that can cause serious eye irritation or damage.[1][4][6] |
| Skin and Body Protection | Permeation-resistant clothing, such as a lab coat, long-sleeved shirts, and pants. Disposable Tyvek-type sleeves can also be used.[7] | To prevent accidental skin exposure and contamination of personal clothing.[1] |
| Respiratory Protection | A government-approved respirator with an organic vapor filter (Type A) is required if working outside a fume hood or if there is a risk of overexposure to mists or vapors.[2][5] | To prevent respiratory tract irritation from inhaling vapors or aerosols.[1] |
Quantitative Exposure Limits
The following table summarizes the Protective Action Criteria (PACs) for this compound, which provide guidance for emergency response.
| Guideline | PAC-1 | PAC-2 | PAC-3 |
| Di(ethylene glycol) diacrylate | 0.75 mg/m³[7][8] | 8.3 mg/m³[7][8] | 50 mg/m³[7][8] |
Note: PACs are exposure guidelines for emergency situations and are not intended for routine workplace exposures.
Operational Plan: Handling this compound
This section outlines the step-by-step procedure for safely handling this compound.
Pre-Operational Checks
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3][5]
-
Safety Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[2][5]
-
PPE Inspection: Inspect all PPE for integrity before use. Ensure gloves are free of holes and safety goggles are clean.[6]
-
Spill Kit: Have a spill kit readily available. For small spills, use absorbent paper.[7] For larger spills, use inert absorbent material like dry sand or earth.[2]
Handling Procedure
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing. Use appropriate dispensing equipment to minimize spills.[3]
-
Avoid Inhalation and Contact: Do not breathe vapors or mists.[2][5] Avoid all personal contact with the substance.[1]
-
Heating (if necessary): If the monomer is too viscous, it may be heated to no more than 60°C (140°F) for a maximum of 24 hours to facilitate transfer.[1]
-
Container Management: Keep containers tightly closed when not in use to prevent evaporation and contamination.[2][3][5] Store in a cool, dry, and dark place away from heat, sunlight, and incompatible materials like strong oxidizing agents, acids, and bases.[2][3]
Post-Handling and Cleanup
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2][4]
-
Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[1][2] Do not allow wet, contaminated clothing to remain in contact with the skin.[1]
-
Work Area: Clean the work area and any equipment used.
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[1] Improper disposal, such as pouring it down the drain, is illegal and harmful to the environment.[9]
Waste Collection
-
Collect all waste this compound and contaminated materials (e.g., gloves, absorbent paper) in a designated, properly labeled hazardous waste container.[10]
-
The container must be marked with the words "Hazardous Waste," your facility's name and address, and the accumulation start date.[9]
-
Do not mix with other wastes unless approved by your institution's environmental health and safety (EHS) department.[10]
Container Disposal
-
Empty containers should be managed as hazardous waste unless they are triple-rinsed. The rinsate should be collected as hazardous waste.
-
Some suppliers may offer a container return program.[10] Otherwise, rinsed containers made of #2 HDPE plastic may be recyclable through local programs.[10]
Final Disposal
-
Arrange for the disposal of the hazardous waste through a licensed disposal company.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes.[5] Remove all contaminated clothing.[1] Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[2][6] Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, wash out their mouth with water.[2] Seek immediate medical attention.[4][5] |
Spill Response
-
Minor Spills: Evacuate the area.[2] For small liquid spills, use absorbent paper to pick up the material.[7] Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[7] Wash the spill site after material pickup is complete.[2]
-
Major Spills: Evacuate personnel and move upwind.[1] Alert emergency responders.[1] Do not touch the spilled material.[1] Cover with dry lime or soda ash, pick up, and keep in a closed container for waste disposal.[2]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Safety Guideline [chemtrack.org]
- 3. nbinno.com [nbinno.com]
- 4. Di(ethylene glycol) diacrylate SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. fishersci.com [fishersci.com]
- 6. cellink.com [cellink.com]
- 7. DIthis compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. dormer.com [dormer.com]
- 9. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 10. goglycolpros.com [goglycolpros.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
